Praseodymium nitride
Description
Historical Context of Rare Earth Nitride Investigations
The investigation of rare-earth nitrides (RENs) began in earnest in the 1960s, a period marked by advancements that enabled the separation of the chemically similar lanthanide elements. wgtn.ac.nzwgtn.ac.nz Early studies successfully synthesized these compounds and identified some of their fundamental properties. wgtn.ac.nz It was established that most rare-earth nitrides, including PrN, crystallize in the simple sodium chloride (rocksalt) structure and exhibit ferromagnetic ordering, which distinguishes them from other rare-earth pnictides that are typically antiferromagnetic. wgtn.ac.nzwgtn.ac.nz
Despite these initial discoveries, progress in understanding RENs was significantly hampered for several decades by experimental challenges. wgtn.ac.nzwgtn.ac.nz Researchers struggled with issues of poor stoichiometry, particularly nitrogen vacancies, and the materials' high reactivity with air and moisture, which led to oxidation. wgtn.ac.nzhi-tech-materials.com These difficulties often resulted in distorted structural parameters and conflicting reports on their electronic properties, with some studies erroneously classifying them as metals. wgtn.ac.nz A resurgence in research interest occurred after the turn of the millennium, driven by progress in other scientific fields and advancements in thin-film fabrication and ultra-high vacuum technology, which allowed for the creation of higher-quality samples. wgtn.ac.nz This renewed focus has been pivotal in exploring their potential in modern applications like spintronics. wgtn.ac.nzwgtn.ac.nz
Significance of Praseodymium within Lanthanide Chemistry
Praseodymium (Pr), atomic number 59, is the third element in the lanthanide series. wikipedia.org Its chemistry is largely characterized by the +3 oxidation state, which is the most stable form and typical for lanthanides. wikipedia.orgsamaterials.comstanfordmaterials.com However, praseodymium is distinguished by its ability to also exhibit +4 and, uniquely among the lanthanides, a +5 oxidation state in certain solid-state compounds and under specific laboratory conditions. wikipedia.orgwikipedia.orgbioengineer.org This variable valency makes it a subject of significant scientific interest, bridging gaps between the chemistry of lanthanides, actinides, and transition metals. bioengineer.org
The element is a soft, silvery, malleable, and ductile metal valued for its magnetic, electrical, chemical, and optical properties. wikipedia.orgsputtertargets.net Unlike many other rare-earth metals that show ferromagnetic or antiferromagnetic ordering at low temperatures, praseodymium remains paramagnetic at all temperatures above 1 Kelvin. wikipedia.orgsputtertargets.netamericanelements.com This paramagnetic nature is a key characteristic. rareearths.com Praseodymium has only one stable, naturally occurring isotope, ¹⁴¹Pr, making it a mononuclidic and monoisotopic element. wikipedia.org Its compounds, including the nitride, often display vibrant colors due to f-electron transitions, a hallmark of rare-earth elements. samaterials.com
Overview of Praseodymium Nitride Research Domains
Research into this compound (PrN) spans several key domains, primarily leveraging its unique physical and chemical properties. PrN is a black solid with a sodium chloride-type crystal structure. hi-tech-materials.comzegmetal.com It is recognized for its high thermal stability, hardness, and interesting magnetic and electrical properties. hi-tech-materials.comzegmetal.com These characteristics make it a candidate for a variety of advanced applications.
Key research areas include:
Electronics and Spintronics : PrN is investigated as a high-performance semiconductor material. zegmetal.comwikipedia.org Its electrical properties are suitable for high-temperature electronics and spintronic devices, which utilize both the charge and spin of electrons for data storage and processing. zegmetal.com The combination of semiconducting and ferromagnetic properties in rare-earth nitrides is of particular interest for these next-generation technologies. wgtn.ac.nzmq.edu.auarxiv.org
Magnetic Materials : The magnetic characteristics of PrN are a significant focus of study. hi-tech-materials.comwikipedia.org While bulk praseodymium metal is paramagnetic, the nitride's magnetic behavior, including the potential for weak ferromagnetism, is explored for specialized applications. aip.org It is also used as a sputtering target material for creating magnetic thin films. wikipedia.org
Advanced Ceramics and Refractory Materials : Due to its high melting point and thermal stability, PrN is considered a valuable refractory material. hi-tech-materials.comzegmetal.com It is used in applications requiring resistance to high temperatures, such as in the thermal spraying field. hi-tech-materials.com
Optoelectronics and Phosphors : The unique optical properties of praseodymium compounds are harnessed in optoelectronic applications. zegmetal.com PrN is explored for its potential use in luminescent materials, display technologies, and as a raw material for producing phosphors. zegmetal.comwikipedia.org
Catalysis : The stability and reactivity of PrN position it as a potential catalyst. hi-tech-materials.comzegmetal.com Research is ongoing into its use in various chemical processes, including those aimed at environmental sustainability. zegmetal.com
The table below summarizes some of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | PrN | wikipedia.org |
| Molar Mass | 154.915 g·mol⁻¹ | wikipedia.org |
| Appearance | Black powder/crystals | hi-tech-materials.comwikipedia.org |
| Crystal Structure | Cubic (NaCl-type) | hi-tech-materials.comwikipedia.orglonwinchem.com |
| Space Group | Fm3m | wikipedia.org |
| Lattice Constant (a) | 0.515 nm - 0.5165 nm | zegmetal.comwikipedia.org |
| Density | 7.46 g/cm³ | zegmetal.comwikipedia.orgmatweb.com |
| Reactivity | Reacts with water; prone to oxidation in air | hi-tech-materials.comwikipedia.org |
Properties
IUPAC Name |
azanylidynepraseodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZBEIBQMTAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Pr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NPr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067139 | |
| Record name | Praseodymium nitride (PrN) | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.915 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25764-09-4 | |
| Record name | Praseodymium nitride (PrN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-09-4 | |
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| Record name | Praseodymium nitride (PrN) | |
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| Record name | Praseodymium nitride (PrN) | |
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| Record name | Praseodymium nitride (PrN) | |
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| Record name | Praseodymium nitride | |
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Synthesis Methodologies and Advanced Preparative Techniques for Praseodymium Nitride
High-Pressure, High-Temperature Synthesis Protocols
High-pressure, high-temperature (HPHT) conditions are instrumental in exploring the praseodymium-nitrogen phase diagram, leading to the formation of thermodynamically stable and metastable compounds with diverse stoichiometries and nitrogen-based structures. nih.gov These extreme conditions facilitate the direct reaction between elements and promote the polymerization of nitrogen.
The direct reaction between praseodymium metal and nitrogen gas under HPHT conditions is a primary method for producing various praseodymium nitrides. wikipedia.org By using techniques such as laser-heated diamond anvil cells, researchers can achieve the pressures and temperatures necessary to overcome the kinetic barriers of reaction and form crystalline phases. researchgate.net
Systematic studies have revealed a rich phase diagram for the Pr-N system under pressure. iphy.ac.cn Beyond the well-known rock-salt structure of PrN (Fm-3m) stable at ambient pressure, several other stoichiometries become stable at high pressures. wikipedia.orgiphy.ac.cn A new high-pressure phase of PrN with Pnma symmetry is predicted to be stable between 37.0 and 53.4 GPa. iphy.ac.cn As nitrogen content increases, other phases such as I4/mmm-PrN₂, C2/m-PrN₃, P-1-PrN₄, and R3-PrN₈ are stabilized at progressively higher pressures. iphy.ac.cn The synthesis of yttrium nitrides (YN₆ and Y₂N₁₁) at 100 GPa and 3000 K by direct reaction demonstrates a comparable pathway for related rare-earth polynitrides. researchgate.net
| Compound | Crystal System/Space Group | Stable Pressure Range (GPa) |
|---|---|---|
| Fm-3m-PrN | Cubic | 0–37.0 |
| Pnma-PrN | Orthorhombic | 37.0–53.4 |
| P4/nmm-PrN | Tetragonal | 53.4–100.0 |
| I4/mmm-PrN₂ | Tetragonal | 0–100.0 |
| C2/m-PrN₃ | Monoclinic | 19.7–96.4 |
| P-1-PrN₄ | Triclinic | 42.5–100.0 |
| R3-PrN₈ | Rhombohedral | 53.5–100.0 |
Synthesizing polymeric nitrogen solids, which are potential high-energy-density materials, requires extremely harsh conditions (e.g., >110 GPa and 2000 K). iphy.ac.cn A key strategy to lower these synthesis pressures is "chemical precompression". researchgate.netiphy.ac.cn This effect involves introducing a foreign element, such as a metal, into the nitrogen system. The metal atom alters the electronic environment, facilitating the polymerization of nitrogen atoms at significantly reduced pressures compared to those needed for pure nitrogen. iphy.ac.cn
Praseodymium is an ideal element for this purpose due to its low electronegativity and ability to donate electrons, which creates a favorable bonding environment for nitrogen polymerization. iphy.ac.cn This effect is demonstrated in the formation of nitrogen-rich praseodymium compounds like P-1-PrN₆, R3-PrN₈, and P-1-PrN₁₀, which contain complex polymeric nitrogen structures such as layers constructed from N₁₄, N₁₈, and N₂₂ rings. iphy.ac.cn The introduction of praseodymium effectively stabilizes these polynitrogen units, with some predicted to be quenchable to ambient conditions. iphy.ac.cn This approach has also been successfully applied to other metal-nitride systems, such as those involving tantalum, beryllium, and yttrium, which form various N-chain, N₅-ring, and N₁₈-ring structures at high pressures. researchgate.netiphy.ac.cn The formation of hydrogen clathrate cages in praseodymium superhydrides under pressure is another example of chemical precompression, where the metal framework plays a crucial role in stabilizing the surrounding light-element structure. acs.org
Direct Reaction Pathways under Extreme Conditions
Low-Temperature and Solution-Based Synthesis Approaches
In contrast to the extreme conditions of HPHT methods, alternative routes aim to produce this compound at lower temperatures. These techniques often involve solution-based chemistry or the decomposition of carefully designed precursor compounds, yielding materials with distinct properties, such as high surface areas.
Matrix isolation is a powerful low-temperature technique used to synthesize and characterize novel molecular species. In this method, atoms or molecules are trapped within an inert solid matrix, typically a noble gas like neon, at cryogenic temperatures. researchgate.net
The co-condensation of laser-ablated praseodymium atoms with nitric oxide (NO) in a solid neon matrix at 4 K has been used to produce the neutral molecule NPrO and its anion, NPrO⁻. researchgate.netresearchgate.net Spectroscopic and quantum chemical studies confirm that these are pentavalent this compound-oxide species with a linear structure containing a Pr≡N triple bond. researchgate.netwikipedia.org This work represents a significant breakthrough, as the +5 oxidation state for praseodymium had previously only been observed in gas-phase or matrix isolation environments. researchgate.netresearchgate.net The technique allows for the formation of highly reactive species with unusual bonding and oxidation states that are inaccessible through conventional synthesis methods. researchgate.net
The ammonothermal method is a solvothermal technique that uses ammonia (B1221849), often in its supercritical state, as the solvent. mdpi.commdpi.com It is analogous to hydrothermal synthesis but is used to produce non-oxide materials like nitrides, amides, and imides under less harsh conditions than direct gas-phase nitridation. mdpi.commdpi.com
For this compound synthesis, a key approach involves the reaction of praseodymium dihydride (PrH₂) with ammonia in an autoclave. avestia.comavestia.com This high-pressure reaction, carried out at temperatures between 473-573 K and pressures of 12-14 MPa for extended periods (e.g., 48 hours), does not directly yield the nitride but instead forms a praseodymium amide or an amide-like precursor. avestia.comavestia.comavestia.com This process is considered an ammonometallate-nitride route, where the hydride reacts with ammonia to form an intermediate amide complex. The reactivity of the rare-earth dihydrides is crucial; those of cerium, praseodymium, and samarium are reactive enough to form these amide precursors, while the hydrides of later rare earths like gadolinium and terbium are generally too stable to react under similar conditions. avestia.comavestia.com
The final step in this low-temperature synthesis pathway is the thermal decomposition of the amide precursor formed via the ammonothermal or related methods. avestia.comavestia.com The praseodymium amide (or amide-like) compound, produced from the reaction of PrH₂ and ammonia, is heated to around 873 K. avestia.comavestia.com This pyrolysis step drives off ammonia and hydrogen, converting the precursor into crystalline this compound (PrN). avestia.comavestia.com
This two-step process—amide formation followed by thermal decomposition—is effective for producing nanostructural PrN powders with high surface areas (3.9–5.9 m²/g). avestia.comavestia.comavestia.com The properties of the final nitride product are influenced by the method used to create the amide precursor; for instance, precursors synthesized via the autoclave reaction tend to yield nitrides with higher surface areas compared to those made by reactive ball milling of the hydride and ammonia. avestia.comavestia.com
| Synthesis Step | Method | Precursors | Conditions | Intermediate/Final Product |
|---|---|---|---|---|
| Amide Formation | Autoclave Reaction (Ammothermal) | Praseodymium Dihydride (PrH₂), Ammonia (NH₃) | 473-573 K, 12-14 MPa, 48 h | Praseodymium Amide Precursor |
| Nitride Formation | Thermal Decomposition (Pyrolysis) | Praseodymium Amide Precursor | ~873 K | Nanostructural this compound (PrN) |
U-tube Diffusion Method for Praseodymium Complexes
The U-tube diffusion method is a solution-based technique utilized for growing single crystals of coordination complexes. This method relies on the slow diffusion of reactant solutions through a separating medium, typically a solvent, to control the rate of reaction and facilitate the formation of high-quality crystals over several days.
Detailed research findings demonstrate the successful synthesis of two distinct praseodymium-based complexes using this technique. rsc.orgrsc.org The methodology involves preparing separate aqueous solutions of the praseodymium salt and the organic ligands, which are then carefully introduced into the opposite arms of a U-shaped glass tube containing water. rsc.org The tube is sealed and left at room temperature, allowing the reactants to diffuse slowly towards each other, leading to the gradual precipitation of crystals at the interface. rsc.orgnih.gov
For instance, green transparent crystals of one praseodymium complex were observed to precipitate after five days. rsc.org In the synthesis of another, dark green opaque crystals formed after a period of seven days. rsc.orgnih.gov The key to this method is the precise control over reactant diffusion, which avoids rapid precipitation and promotes the growth of well-defined crystalline structures.
Interactive Table: Synthesis Parameters for Praseodymium Complexes via U-tube Diffusion rsc.orgnih.gov
| Parameter | Complex 1 Synthesis | Complex 2 Synthesis |
| Praseodymium Source | Praseodymium chloride hexahydrate | Praseodymium chloride hexahydrate |
| Ligand(s) | 2-mercaptopyridine-N-oxide sodium salt (Nampo) | Nampo & 2-hydroxypyridine-N-oxide (Hhpo) |
| Solvent | Water (H₂O) | Water (H₂O) |
| Apparatus | U-shaped tube | U-shaped tube |
| Temperature | Room Temperature | Room Temperature |
| Growth Time | 5 days | 7 days |
| Result | Green transparent crystals | Dark green opaque crystals |
Thin Film Deposition Methods
Thin film deposition techniques are crucial for integrating this compound into electronic and optoelectronic devices. These methods allow for the growth of thin, uniform layers of material onto a substrate with precise control over thickness and composition.
Radio-Frequency Magnetron Sputtering (RF Sputtering)
Radio-frequency (RF) magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to deposit a wide range of materials, including insulating or dielectric compounds like nitrides. mdpi.com The process takes place in a vacuum chamber where an RF potential is applied to a target material, in this case, praseodymium or a praseodymium compound. mdpi.com This generates a plasma from an inert gas, such as argon. chalcogen.ro Ions from the plasma bombard the target, ejecting atoms that then travel and deposit onto a substrate, forming a thin film. mdpi.com A reactive gas like nitrogen is introduced into the chamber to react with the sputtered praseodymium atoms, forming a this compound film on the substrate. researchgate.net
This method allows for the deposition of films on various substrates at room temperature, which is advantageous for applications where high-temperature processes are not suitable. frontiersin.orgutm.my Key deposition parameters that influence the film's properties include RF power, working gas pressure, nitrogen percentage in the gas mixture, and target-to-substrate distance. mdpi.comchalcogen.ro For example, studies on silicon nitride films have shown that increasing the target-to-substrate distance can decrease surface roughness. chalcogen.ro Similarly, RF power and deposition time can be controlled to achieve desired film thicknesses, ranging from tens to hundreds of nanometers. frontiersin.org Research on praseodymium-doped aluminum nitride (AlN) has demonstrated the co-deposition of the rare-earth element and the nitride by sputtering a mixed metal target. researchgate.net
Interactive Table: Typical Parameters for RF Magnetron Sputtering of Nitride Films chalcogen.roresearchgate.netutm.my
| Parameter | Typical Value/Range | Effect on Film Properties |
| RF Power | 100–300 W | Affects deposition rate and film density |
| Gas Pressure | 5–8 mTorr | Influences deposition rate and surface morphology |
| Reactive Gas | Nitrogen (N₂) | Essential for forming the nitride compound |
| Inert Gas | Argon (Ar) | Used to generate and sustain the plasma |
| Target-Substrate Distance | 8–14 cm | Affects film homogeneity and surface roughness |
| Substrate Temperature | 77K to 950K | Determines crystallinity (amorphous to crystalline) |
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a thin-film growth technique known for its ability to produce high-quality, stoichiometric films of complex materials. rrcat.gov.in The process involves focusing a high-power pulsed laser beam onto a target of the material to be deposited (e.g., praseodymium). researchgate.netcapes.gov.br The intense laser pulse ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate positioned opposite the target. researchgate.net For the synthesis of this compound, this process would be carried out in a vacuum chamber with a controlled background pressure of nitrogen gas to facilitate the reactive deposition.
PLD offers significant experimental flexibility and is effective for growing films of metals, oxides, and nitrides. rrcat.gov.inresearchgate.net Praseodymium metal is available as a PLD target material. pvdproducts.com The technique has been successfully used to prepare praseodymium-doped chalcogenide films and praseodymium oxide films. capes.gov.brresearchgate.net The characteristics of the resulting film, such as crystallinity and surface morphology, are highly dependent on deposition parameters like laser fluence (energy density), substrate temperature, and the pressure of the reactive gas. rrcat.gov.inresearchgate.net
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a highly sophisticated deposition technique renowned for its precision in growing high-purity, single-crystal thin films (epitaxy) with atomic-layer control. zhiyuematerial.com The process occurs in an ultra-high vacuum environment, which minimizes the incorporation of impurities. zhiyuematerial.com In MBE, thermal beams of atoms or molecules (e.g., praseodymium and activated nitrogen) are generated from effusion cells and directed onto a heated, crystalline substrate. zhiyuematerial.com The atoms adsorb onto the substrate surface and organize themselves to form a high-quality crystal lattice. zhiyuematerial.com
MBE is particularly well-suited for creating complex, layered structures like quantum wells and superlattices. zhiyuematerial.com The development of MBE systems dedicated to growing oxide-nitride layer structures highlights the technique's potential for creating novel materials and devices. mpg.de This method offers superior control over film thickness and crystalline quality compared to other techniques like PLD. google.com The use of MBE would be the premier choice for fabricating high-quality, single-crystal this compound thin films for advanced electronic and spintronic applications. mpg.de
Nanostructure Fabrication and Control
The fabrication of nanostructures allows for the exploitation of quantum mechanical effects and provides a pathway to enhance material properties, such as light extraction efficiency in photonic devices. researchgate.net
A key approach to fabricating praseodymium-containing nanostructures is demonstrated by the creation of praseodymium-doped gallium nitride (GaN) nanopillars. researchgate.net This is a top-down fabrication process that involves several steps. First, a GaN layer, into which praseodymium ions have been implanted, is coated with a silica (B1680970) (SiO₂) layer and an electron-beam resist. Nanoscale patterns are then defined in the resist using electron-beam lithography. These patterns are transferred into the silica layer via reactive-ion etching, creating a hard mask. Finally, the nanopillar structures are etched into the Pr-doped GaN layer using a chlorine-based inductively coupled plasma etch. researchgate.net This method allows for precise control over the size and spacing of the nanopillars, which has been shown to significantly enhance photon extraction efficiency from the embedded praseodymium ions. researchgate.net
Another approach to creating nanostructures is through chemical synthesis routes. For example, praseodymium oxide (Pr₆O₁₁) nanostructures have been prepared by the heat treatment of a praseodymium-Schiff base complex precursor. researchgate.net This bottom-up method demonstrates that the morphology and particle size of the resulting nanostructures can be controlled by varying the synthesis conditions. researchgate.net Similar precursor-based methods could potentially be adapted for the synthesis of this compound nanostructures.
Interactive Table: Fabrication Procedure for Pr-doped GaN Nanopillars researchgate.net
| Step | Process | Description |
| 1. Ion Implantation | Praseodymium Ion Implantation | Pr ions are implanted into a GaN-on-sapphire substrate. |
| 2. Mask Deposition | Plasma-Enhanced CVD | A 300 nm thick SiO₂ layer is deposited to serve as a hard mask. |
| 3. Lithography | Electron-Beam Lithography | An electron-beam resist is spin-coated, and nanopillar patterns are written. |
| 4. Pattern Transfer | Reactive-Ion Etching (RIE) | The pattern is transferred from the resist to the SiO₂ layer using CHF₃ gas. |
| 5. Nanostructure Etching | Inductively Coupled Plasma (ICP) RIE | The nanopillar pattern is etched into the GaN layer using Cl₂/BCl₃/Ar plasma. |
| 6. Mask Removal | Wet Etching | The remaining SiO₂ mask is removed using a buffered oxide etch. |
Crystallographic Structure and Polymorphism Investigations of Praseodymium Nitrides
Structural Characterization Techniques
The elucidation of the crystal structures of praseodymium nitrides relies on sophisticated diffraction methods. These techniques provide fundamental information about atomic arrangements, bond lengths, and lattice parameters, which are crucial for understanding the material's properties.
X-ray diffraction (XRD) is a primary tool for the structural analysis of praseodymium nitrides. Both powder XRD and single-crystal XRD are employed to gain comprehensive structural insights. acs.orgcreative-biostructure.com Powder XRD is effective for identifying crystalline phases and determining lattice parameters from a polycrystalline sample, where the diffraction pattern consists of concentric rings. creative-biostructure.comresearchgate.netpulstec.netresearchgate.net This method has been used to study various praseodymium compounds, including oxides and nitrides, by analyzing the diffraction patterns to identify the crystal structure. researchgate.net For instance, at ambient conditions, praseodymium(III) nitride (PrN) adopts a cubic rock salt (NaCl-type) structure with the space group Fm3m. wikipedia.orgmatweb.com
Single-crystal XRD, on the other hand, offers higher precision in determining the atomic positions within the crystal lattice, as well as bond lengths and angles. creative-biostructure.compulstec.net This technique requires a well-formed single crystal, which can be challenging to grow for nitride materials due to their high melting points. acs.org Despite these challenges, single-crystal XRD has been successfully used to analyze novel nitride phosphors and other complex structures, providing detailed crystallographic data that is not attainable from powder diffraction. acs.org
To investigate the behavior of praseodymium nitrides under extreme conditions, high-pressure synchrotron X-ray diffraction is employed. researchgate.netiphy.ac.cn This technique uses the intense and highly collimated X-ray beams produced by a synchrotron source, allowing for the study of very small samples within a diamond anvil cell (DAC). iphy.ac.cn The high brightness of the synchrotron radiation is essential for obtaining high-quality diffraction data from samples under high pressure, enabling the identification of new pressure-induced phases and structural transitions. aps.org For example, in situ high-pressure synchrotron XRD has been used to study the structural response of various nitrides to pressures up to several tens of gigapascals (GPa). iphy.ac.cn This method has been crucial in identifying high-pressure polymorphs of praseodymium metal and its compounds, revealing a rich variety of crystal structures that are not stable at ambient conditions. osti.govaps.orgnih.gov
X-ray Diffraction (XRD) Analysis (Powder and Single Crystal)
Phase Diagrams and High-Pressure Polymorphism
The phase diagram of the praseodymium-nitrogen (Pr-N) system, particularly in the nitrogen-rich region and under high pressure, is complex and continues to be an active area of research. iphy.ac.cniphy.ac.cnasminternational.orgdesy.decmu.edu Theoretical calculations and experimental studies have revealed the existence of several stable and metastable compounds with diverse crystal structures and nitrogen-rich polymeric forms. researchgate.netiphy.ac.cn
First-principles calculations have predicted several stable and metastable praseodymium nitride compounds under high pressure. researchgate.netiphy.ac.cn These include:
Pnma-PrN : An orthorhombic phase of praseodymium mononitride that becomes stable at pressures between 37.0 and 53.4 GPa. iphy.ac.cniphy.ac.cn In this structure, each praseodymium atom is coordinated by six nitrogen atoms, forming a distorted octahedron. iphy.ac.cn
I4/mmm-PrN₂ : A tetragonal crystal structure predicted to be stable across a wide pressure range from 0 to 100 GPa. iphy.ac.cn It features dumbbell-shaped N₂ units. iphy.ac.cn
C2/m-PrN₃ : A monoclinic structure that is energetically favorable between 19.7 and 96.4 GPa. iphy.ac.cn This phase contains both N₂ dumbbells and zigzag-like N₄ molecules. iphy.ac.cn
P-1-PrN₄ : A triclinic phase predicted to be stable at pressures above 50 GPa. iphy.ac.cn
R3-PrN₈ : A rhombohedral structure that becomes stable at pressures around 100 GPa. iphy.ac.cn
P-1-PrN₆ and P-1-PrN₁₀ : These are metastable triclinic phases that are energetically favorable above 22.5 and 37.1 GPa, respectively. iphy.ac.cn
The stability ranges and crystal systems of these compounds are summarized in the table below.
| Compound | Crystal System | Space Group | Pressure Stability Range (GPa) | Status |
|---|---|---|---|---|
| PrN | Cubic | Fm-3m | 0–37.0 | Stable |
| PrN | Orthorhombic | Pnma | 37.0–53.4 | Stable |
| PrN₂ | Tetragonal | I4/mmm | 0–100 | Stable |
| PrN₃ | Monoclinic | C2/m | 19.7–96.4 | Stable |
| PrN₄ | Triclinic | P-1 | > 50 | Stable |
| PrN₈ | Rhombohedral | R3 | ~100 | Stable |
| PrN₆ | Triclinic | P-1 | > 22.5 | Metastable |
| PrN₁₀ | Triclinic | P-1 | > 37.1 | Metastable |
A remarkable feature of the high-pressure praseodymium nitrides is the formation of polymeric nitrogen structures. researchgate.netiphy.ac.cniphy.ac.cn These structures consist of extended networks of covalently bonded nitrogen atoms, which are stabilized by the presence of the praseodymium atoms. researchgate.net Examples of these polymeric structures include:
N₁₄-ring layers : Found in the metastable P-1-PrN₆ phase, where the nitrogen atoms form fused N₁₄ rings that create a layered structure. iphy.ac.cniphy.ac.cn
N₁₈-ring layers : The stable R3-PrN₈ phase features a layered structure constructed from fused N₁₈ rings. iphy.ac.cniphy.ac.cn
N₂₂-ring layers : In the metastable P-1-PrN₁₀ phase at high pressure, the nitrogen atoms form layers of N₂₂ rings. iphy.ac.cn Interestingly, this structure transforms into infinite nitrogen chains when the pressure is released to ambient conditions. researchgate.netiphy.ac.cn
These nitrogen-rich compounds are of significant interest due to their potential as high-energy-density materials. researchgate.netiphy.ac.cn The praseodymium atom plays a crucial role in stabilizing these polymeric nitrogen networks, allowing some of them, like the N₁₄ and N₁₈ ring structures, to be quenchable to ambient conditions. researchgate.netiphy.ac.cn
Praseodymium mononitride (PrN) undergoes structural transitions under elevated pressure. At ambient pressure, PrN has the rock salt (B1, NaCl-type) crystal structure. wikipedia.org As pressure increases, it is predicted to transform to a zinc blende (B3) type structure. researchgate.netiphy.ac.cn Theoretical studies have identified a transition from the Fm-3m (B1) phase to the orthorhombic Pnma phase at 37.0 GPa. iphy.ac.cniphy.ac.cn Further increases in pressure lead to another transition to a P4/nmm phase at 53.4 GPa. iphy.ac.cniphy.ac.cn The study of such pressure-induced phase transitions is a key area of high-pressure research, as it reveals fundamental aspects of the material's chemical bonding and electronic structure. european-mrs.com
Nitrogen-Rich Polymeric Structures (e.g., N14-ring, N18-ring, N22-ring layers)
Crystal Systems and Lattice Parameters
Under standard conditions, praseodymium (III) nitride (PrN) crystallizes in a well-defined and relatively simple structure. It forms black crystals that belong to the cubic crystal system. wikipedia.org Specifically, it adopts the rock-salt (NaCl) crystal structure type. wikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where praseodymium cations and nitrogen anions occupy alternating positions.
The crystallographic details are defined by its space group and lattice parameter. The space group for PrN is identified as Fm3m, which is characteristic of the rock-salt structure. wikipedia.org The lattice parameter, which defines the size of the unit cell, has been reported as a = 0.5165 nm. wikipedia.org
Interactive Table 1: Crystallographic Data for Stoichiometric this compound (PrN)
| Property | Value | Source(s) |
| Chemical Formula | PrN | wikipedia.org |
| Crystal System | Cubic | wikipedia.org |
| Structure Type | Rock-Salt (NaCl) | wikipedia.org |
| Space Group | Fm3m | wikipedia.org |
| Lattice Parameter (a) | 0.5165 nm | wikipedia.org |
Impact of Doping and Stoichiometry on Crystal Structure
The ideal crystal structure of a compound can be significantly altered by the introduction of foreign atoms (doping) or by variations in the ratio of its constituent elements (stoichiometry). These modifications can lead to the formation of new phases with distinct crystal structures and properties.
Impact of Stoichiometry
The Pr-N system exhibits a fascinating response to changes in stoichiometry, ranging from minor defects in the rock-salt structure to the formation of entirely new nitrogen-rich compounds under pressure.
Research on various rare earth nitrides indicates that a certain degree of non-stoichiometry can be tolerated without altering the fundamental crystal structure. scirp.orgscirp.org Specifically, non-stoichiometry of up to 10% in rare earth nitrides can still result in a single-phase material that retains the rock-salt structure. scirp.orgscirp.org However, these off-stoichiometric compounds contain disordered lattice defects, which can be observed as a significant diffuse background in X-ray diffraction patterns. scirp.org
More dramatic changes occur under high-pressure conditions, where nitrogen-rich environments can lead to the formation of novel this compound polymorphs. Theoretical studies using first-principles calculations have predicted the existence of several stable and metastable Pr-N compounds with higher nitrogen content. iphy.ac.cniphy.ac.cn These predicted phases feature diverse crystal structures, moving away from the simple cubic system of stoichiometric PrN. For instance, at pressures up to 100 GPa, stable structures such as orthorhombic Pnma-PrN, tetragonal I4/mmm-PrN₂, and monoclinic C2/m-PrN₃ have been proposed. iphy.ac.cniphy.ac.cn Metastable, nitrogen-rich phases like P-1-PrN₆ and R3-PrN₈, which are predicted to be quenchable to ambient conditions, exhibit even more complex structures with unique polymeric nitrogen units, such as N₁₄ and N₁₈ rings. iphy.ac.cn
These findings demonstrate that stoichiometry is a critical parameter for controlling the crystal structure and discovering new phases within the praseodymium-nitrogen system.
Interactive Table 2: Predicted High-Pressure this compound Phases
| Formula | Crystal System | Space Group | Stability | Source(s) |
| PrN | Orthorhombic | Pnma | Stable (37.0–53.4 GPa) | iphy.ac.cniphy.ac.cn |
| PrN₂ | Tetragonal | I4/mmm | Stable (0–100 GPa) | iphy.ac.cn |
| PrN₃ | Monoclinic | C2/m | Stable | iphy.ac.cn |
| PrN₄ | Triclinic | P-1 | Stable | iphy.ac.cn |
| PrN₆ | Triclinic | P-1 | Metastable | iphy.ac.cn |
| PrN₈ | Rhombohedral | R3 | Stable/Metastable | iphy.ac.cn |
| PrN₁₀ | Triclinic | P-1 | Metastable | iphy.ac.cn |
Impact of Doping
The intentional introduction of impurity atoms, or dopants, into a crystal lattice is a common method for tuning a material's properties. Doping can cause changes in lattice parameters, or in some cases, induce a phase transition to a different crystal structure. However, based on the reviewed scientific literature, detailed research findings focusing specifically on the impact of doping on the crystal structure of this compound are not extensively reported. While studies exist on the effects of praseodymium as a dopant in other materials like ceramics and oxides, the reverse scenario—doping PrN with other elements—remains an area with limited available data. mdpi.commdpi.comacs.org
Electronic Structure and Chemical Bonding Analysis in Praseodymium Nitride Systems
Oxidation State Determination and Electronic Configuration
The oxidation state and electronic configuration of praseodymium in nitride and related systems are pivotal to understanding their properties. The common Pr(III) state is well-established, while higher oxidation states have been a subject of significant investigation.
Pr(III) Ground State and its Derivatives
In its most common nitride, praseodymium nitride (PrN), praseodymium typically exists in the +3 oxidation state. materialsproject.orgwebelements.com This corresponds to a 4f² electronic configuration for the Pr³⁺ ion. iphy.ac.cn The ground state of the Pr³⁺ ion in PrN is the ³H₄ multiplet, which is further split by the crystal field environment. osti.gov In PrN, which crystallizes in the rock salt structure, the Pr³⁺ ion is octahedrally coordinated by six nitrogen atoms. materialsproject.org The electronic structure of PrN has been described as that of an intrinsic semiconductor. osti.gov Magnetic susceptibility measurements of compounds like Pr₂Si₇ also indicate a 4f² electron configuration for praseodymium. d-nb.info
Investigations into Pr(IV) and Pr(V) States in this compound-Oxides
While the +3 state is common, research has successfully identified praseodymium in +4 and even the elusive +5 oxidation states, particularly in nitride-oxide compounds. The chemistry of lanthanides is generally dominated by +2 and +3 oxidation states due to the inert nature of 4f electrons. rsc.org Until recently, +4 was the highest known oxidation state for the series. rsc.org
The neutral molecule praseodymium(V) oxide nitride (NPrO) and its anion (NPrO⁻) have been synthesized and characterized. rsc.orgrsc.orgchemistryviews.org Electronic structure analysis reveals that NPrO possesses a Pr(V) center with a 4f⁰ electron configuration. rsc.orgrsc.orgresearchgate.net Its anion, NPrO⁻, contains a Pr(IV) center with a 4f¹ electron configuration. rsc.orgrsc.orgresearchgate.net The NPrO molecule is a rare example of a lanthanide nitride-oxide species with a Pr(V) oxidation state. rsc.orgrsc.org The synthesis of these species was achieved through the co-condensation of laser-ablated praseodymium atoms with nitric oxide in a solid neon matrix at 4 K. rsc.orgchemistryviews.org
The stability of these high oxidation states is attributed to the formation of multiple bonds with nitrogen and oxygen. chemrxiv.org In NPrO, a linear structure is favored to optimize the overlap of Pr 5d and 4f orbitals with the orbitals of nitrogen and oxygen. rsc.orgnih.gov
| Compound/Ion | Praseodymium Oxidation State | Electron Configuration | Key Findings |
|---|---|---|---|
| PrN | +3 | 4f² | Common, stable nitride with rock salt structure. materialsproject.orgwebelements.com |
| NPrO | +5 | 4f⁰ | A rare example of a Pr(V) compound, stabilized by multiple bonds. rsc.orgrsc.orgresearchgate.net |
| NPrO⁻ | +4 | 4f¹ | Anionic counterpart to NPrO, demonstrating the accessibility of the Pr(IV) state. rsc.orgrsc.orgresearchgate.net |
Role of 4f Electron Configuration and Hybridization with Ligand Orbitals
The 4f electrons of praseodymium play a crucial role in the electronic and magnetic properties of its compounds. In the trivalent state, the 4f electrons are generally considered localized. However, in higher oxidation states and under certain conditions, these 4f orbitals can participate in bonding through hybridization with ligand orbitals.
In Pr(IV) oxides, there is evidence of unusual participation of 4f orbitals in bonding, leading to hybridization of the 4f¹ configuration with ligand valence electrons, a behavior more analogous to transition metals. escholarship.org This Pr-4f/O-2p hybridization and the resulting covalency are influenced by the symmetry of the coordination environment. escholarship.org
In the case of the pentavalent NPrO molecule, the formation of Pr≡N triple bonds and Pr=O double bonds involves significant overlap of the Pr 5d and 4f orbitals with the N and O 2p atomic orbitals. rsc.orgnih.gov This covalent interaction is vital for stabilizing the high +V oxidation state. rsc.org Calculations have shown a significant level of f-orbital covalence in the Pr-X bonds of PrNO. wikipedia.org This indicates that the 4f electrons are not merely passive core electrons but actively participate in the chemical bonding.
Band Structure and Density of States (DOS) Computations
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of this compound systems.
For praseodymium mononitride (PrN), calculations predict a semiconducting electronic structure, with the valence bands primarily composed of N 2p states and the conduction bands of Pr 5d character. arxiv.org The occupied 4f states of praseodymium are found to shift to lower energies as one moves along the rare-earth nitride series. arxiv.org Some studies suggest that PrN is a half-metal at normal pressure. researchgate.net
In nitrogen-rich praseodymium nitrides, such as PrN₂, PrN₃, and others, the materials are predicted to be metallic. iphy.ac.cn The density of states at the Fermi level in these compounds is mainly contributed by the Pr 4f orbitals, with some contribution from N 2p orbitals in certain phases. iphy.ac.cn
The table below summarizes the computed electronic properties for various this compound phases.
| Compound | Predicted Electronic Type | Dominant Orbital Contribution at Fermi Level | Reference |
|---|---|---|---|
| PrN | Semiconductor / Half-metal | - | arxiv.orgresearchgate.net |
| Pnma-PrN | Metallic | Pr 4f | iphy.ac.cn |
| I4/mmm-PrN₂ | Metallic | Pr 4f | iphy.ac.cn |
| C2/m-PrN₃ | Metallic | Pr 4f and N 2p | iphy.ac.cn |
| P1̅-PrN₄ | Metallic | Pr 4f | iphy.ac.cn |
Nature of Pr-N and N-N Chemical Bonds
The chemical bonding within this compound systems is a composite of ionic and covalent contributions, which vary depending on the specific compound and its stoichiometry.
Ionic and Covalent Bonding Contributions
In the simple mononitride, PrN, the bonding is primarily ionic, arising from the transfer of electrons from the electropositive praseodymium to the electronegative nitrogen, forming Pr³⁺ and N³⁻ ions. materialsproject.org However, there is also a degree of covalent character.
In more complex and nitrogen-rich praseodymium nitrides, the nature of bonding becomes more intricate. While the Pr-N bonds exhibit weak ionic characteristics, the N-N bonds within the nitrogen substructures are strongly covalent. iphy.ac.cn This is evident from the analysis of the Electron Localization Function (ELF), which shows high localization between nitrogen atoms. iphy.ac.cn The formation of polymeric nitrogen structures, such as N₂ dumbbells and N₄ chains, is facilitated by electron transfer from the praseodymium atom, which enhances the N-N covalent bonding. iphy.ac.cn
In the unique case of the NPrO molecule, the bonding is highly covalent. rsc.org Wavefunction analyses indicate the presence of a Pr≡N triple bond and a Pr=O double bond. nih.gov The greater covalency of the Pr-N interaction results in a shorter Pr-N bond length compared to the Pr-O bond, despite the smaller atomic radius of oxygen. rsc.org This significant covalent character, involving Pr 5d and 4f orbitals, is key to stabilizing the high +V oxidation state of praseodymium in this molecule. rsc.org
Triple and Double Bond Character (e.g., Pr≡N, Pr=O in nitride-oxides)
Recent advancements in quantum chemistry and matrix isolation spectroscopy have unveiled unprecedented bonding configurations in praseodymium compounds, particularly in nitride-oxide species. These studies have provided compelling evidence for the existence of a praseodymium(V) oxidation state, supported by the formation of a triple bond with nitrogen (Pr≡N) and a double bond with oxygen (Pr=O). rsc.orgwikipedia.orgrsc.orgchemistryworld.com
The landmark discovery was the synthesis and characterization of the pentavalent this compound-oxide molecule, NPrO. rsc.orgrsc.org This species, along with its anionic counterpart NPrO⁻, was identified through reactions of laser-ablated praseodymium atoms with nitric oxide (NO) in solid neon and argon matrices. rsc.orgwikipedia.org Infrared spectroscopy combined with advanced quantum chemical calculations confirmed the linear geometry of the NPrO molecule, with the praseodymium atom forming a triple bond with nitrogen and a double bond with oxygen. rsc.orgwikipedia.org
The characterization of the Pr≡N triple bond and Pr=O double bond in NPrO represents a significant milestone, demonstrating that lanthanides can achieve oxidation states higher than the previously common maximum of +IV. rsc.orgrsc.org The bonding analysis reveals substantial covalent character, particularly involving the Pr 4f orbitals. wikipedia.org
Table 1: Bonding Analysis of NPrO
| Bond | Type | Composition (Pr contribution) | Composition (N/O contribution) | Pr Orbital Contribution (5d:4f) |
|---|---|---|---|---|
| Pr–N | σ bond | 30.9% | 67.3% (N) | 26:71 |
| Pr–N | π bonds (x2) | 17.1% (each) | 82.8% (N) (each) | 44:55 (each) |
| Pr–O | σ bond | 30.9% | 67.3% (O) | 26:71 |
| Pr–O | π bond | 17.1% | 82.8% (O) | 44:55 |
Data sourced from computational analysis of the NPrO molecule. rsc.org
This discovery of a Pr(V) compound challenges the traditional understanding of lanthanide chemistry, which has been largely dominated by the +III oxidation state. rsc.orgchemistryworld.com The NPrO species provides a clear example of how a suitable coordination environment can stabilize a high oxidation state for praseodymium. rsc.org
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze the nature of chemical bonding in molecules and crystalline solids. researchgate.netwikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron, thereby mapping regions of high electron localization which correspond to covalent bonds, lone pairs, and atomic cores. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a high value indicates strong electron localization, and a value of 0.5 is characteristic of a uniform electron gas, typical of metallic bonding. researchgate.net
In the study of this compound systems, ELF analysis has been instrumental in elucidating the bonding characteristics, especially under high pressure. iphy.ac.cn For nitrogen-rich praseodymium nitrides (PrN₂, PrN₃, PrN₄, etc.), ELF calculations reveal distinct regions of high localization between nitrogen atoms. iphy.ac.cn This indicates the formation of strong N–N covalent bonds, including single, double, and triple bonds within polymeric nitrogen units like N₂, N₄ chains, and N₁₄ rings. iphy.ac.cn
Conversely, the ELF values in the region between praseodymium and nitrogen atoms are significantly lower. iphy.ac.cn This finding, supported by Crystal Orbital Hamilton Population (COHP) analysis, points to predominantly weak ionic bonding features for the Pr–N interactions in these N-rich compounds. iphy.ac.cn The 3D ELF isosurfaces clearly visualize the strong covalent framework of the polynitrogen structures stabilized by the electron-donating praseodymium ions. iphy.ac.cn The praseodymium atom readily provides electrons, facilitating the polymerization of nitrogen atoms while forming ionic bonds with the resulting nitrogen network. iphy.ac.cn
Table 2: Interpretation of ELF Values in Pr-N Systems
| ELF Value Range | Interpretation | Location in Pr-N Systems |
|---|---|---|
| > 0.7 | Strong covalent bonding | Between nitrogen atoms in polynitrogen units (e.g., N-N, N=N). iphy.ac.cn |
| ~0.5 | Delocalized, metallic-like electron gas | Not the dominant feature in the bonding regions. |
| < 0.5 | Low electron localization, indicative of ionic interaction | In the spatial region between Pr and N ions. iphy.ac.cn |
This table provides a generalized interpretation based on ELF principles and specific findings in Pr-N systems. researchgate.netiphy.ac.cn
Half-Metallic Character Investigations
Half-metals are a unique class of materials that exhibit metallic behavior for electrons of one spin direction and semiconducting or insulating behavior for electrons of the opposite spin direction. This property makes them highly promising for applications in spintronic devices, such as spin filters. researchgate.netaps.org
First-principles calculations based on the self-interaction corrected local-spin-density approximation have systematically investigated the electronic structure of rare-earth nitrides. researchgate.netaps.org These studies have predicted that this compound (PrN) in its stable NaCl (B1) structure is a half-metallic ferromagnet at standard pressure. researchgate.netscispace.com
The half-metallicity in PrN arises from the specific arrangement of its electronic bands. scispace.comkent.ac.uk For one spin channel, there is a finite density of states at the Fermi level (Ef), leading to metallic conductivity. In the other spin channel, a gap exists between the valence and conduction bands at the Fermi level, resulting in insulating behavior. scispace.com The electrons at the Fermi energy in PrN are primarily of rare-earth s-d and nitrogen p-like character. scispace.com The spin magnetic moment of PrN is predicted to have an integer value, which is a characteristic feature of half-metallic or insulating systems. scispace.com
Further theoretical studies predict that this half-metallic character in PrN can be influenced by pressure. It is suggested that the ferromagnetism, and by extension the half-metallicity, is quenched in PrN at a pressure of 121 GPa. researchgate.net
Table 3: Predicted Electronic Properties of this compound (PrN)
| Property | Predicted State/Value | Method of Investigation |
|---|---|---|
| Electronic Nature | Half-metallic | Ab initio self-interaction corrected local-spin-density approximation. researchgate.netaps.orgscispace.com |
| Magnetic State | Ferromagnetic | First-principles calculations. researchgate.net |
| Pressure Transition | Ferromagnetism quenched at 121 GPa | First-principles calculations. researchgate.net |
These properties are based on theoretical predictions and await full experimental verification under all predicted conditions.
Magnetic Properties and Phenomena in Praseodymium Nitride Compounds
Ferromagnetism and Paramagnetism in Praseodymium Nitride
This compound is generally considered a paramagnetic material at temperatures above 1 K. americanelements.comamericanelements.com However, some studies suggest the possibility of weak ferromagnetism. aip.orgaip.org At ambient pressure, PrN adopts the rock salt (NaCl) crystal structure. aip.orgmaterialsproject.orgresearchgate.net
Bulk magnetic measurements conducted over a temperature range of 4.2 K to 300 K indicate that in the paramagnetic region, PrN has an effective magnetic moment (μ_eff) of 3.57 μ_B, which is very close to the theoretical value of 3.58 μ_B for a free Pr³⁺ ion. aip.orgaip.org The Weiss constant (θ_p) for PrN has been measured to be -11 K. aip.orgaip.org
While some rare-earth nitrides, like Gadolinium Nitride (GdN), are distinctly ferromagnetic, PrN does not exhibit a strong cooperative magnetic phase at low temperatures. aip.orgaip.org This is attributed to the crystal field splitting being larger than the exchange interaction. aip.orgaip.org Nevertheless, the possibility of PrN being a weak ferromagnet cannot be entirely dismissed. If this is the case, its saturation moment is estimated to be significantly quenched at 0.27 μ_B, a substantial reduction from the theoretical 3.2 μ_B, indicating considerable crystal field effects. aip.orgaip.org
First-principles studies suggest that at normal pressure, PrN is stable in a ferromagnetic state with a cubic NaCl (B1) structure. researchgate.net These calculations also indicate that PrN could be a half-metallic ferromagnet under these conditions. researchgate.net
Table 1: Magnetic Properties of this compound (PrN) at Ambient Pressure
| Magnetic Property | Experimental Value | Theoretical/Calculated Value | Reference |
|---|---|---|---|
| Magnetic Ordering | Paramagnetic above 1 K, possibly weak ferromagnetic | Ferromagnetic (First-principles) | americanelements.comamericanelements.comaip.orgaip.orgresearchgate.net |
| Effective Magnetic Moment (μ_eff) | 3.57 μ_B | 3.58 μ_B (free Pr³⁺ ion) | aip.orgaip.org |
| Weiss Constant (θ_p) | -11 K | - | aip.orgaip.org |
| Estimated Saturation Moment (if weak ferromagnet) | 0.27 μ_B | 3.2 μ_B | aip.orgaip.org |
Crystal Field Effects and Spin-Orbital Coupling Interactions
The magnetic behavior of this compound is profoundly influenced by crystal field effects and spin-orbit coupling. aip.orgresearchgate.netescholarship.orgosti.gov In the cubic crystal structure of PrN, the crystal field lifts the (2J+1)-fold degeneracy of the ground state multiplet of the Pr³⁺ ion. aip.orgaip.org This splitting results in a nonmagnetic singlet ground state for Pr³⁺ in PrN. aip.orgaip.org
The dominance of the crystal field splitting over the exchange interaction energy is the primary reason for the suppression of a strong ferromagnetic ordering at low temperatures. aip.orgaip.org This phenomenon leads to a significant quenching of the orbital contribution to the magnetic moment. aip.orgaip.org
Inelastic neutron scattering experiments have been employed to directly measure the crystal-field splittings of the ³H₄ ground multiplet of the Pr³⁺ ion in PrN. aip.org These studies have quantified the energy levels, providing a deeper understanding of the electronic structure. aip.org The results from these experiments can be accounted for by a point-charge model. aip.org
Magnetic Transitions and Quenching under Pressure
The application of external pressure can induce significant changes in the structural and magnetic properties of this compound. Studies have shown that ferromagnetism in PrN can be quenched at very high pressures. researchgate.net First-principles calculations predict that this quenching of the ferromagnetic state occurs at a pressure of 121 GPa. researchgate.net
Furthermore, PrN is known to undergo a structural phase transition under pressure. At ambient pressure, it exists in the cubic NaCl (B1) structure. researchgate.net Theoretical studies predict a phase transition from the NaCl (B1) structure to a zinc blende (B3) structure at a pressure of 68 GPa. researchgate.net Experimental investigations on praseodymium nitrides under high pressure have so far been primarily focused on the mononitride, identifying the B1 (NaCl-type) and B2 (CsCl-type) structures. researchgate.net
The pressure dependence of the crystal field splitting in PrN has also been investigated using nuclear magnetic resonance (NMR). aip.org These studies have observed that the frequency shift in PrN increases with pressure, which is contrary to what would be expected based on a simple point charge model and has implications for understanding the electronic structure under compression. aip.org
Table 2: Predicted Pressure-Induced Transitions in this compound (PrN)
| Transition Type | Predicted Pressure | Initial Phase | Final Phase | Reference |
|---|---|---|---|---|
| Magnetic | 121 GPa | Ferromagnetic | Non-magnetic | researchgate.net |
| Structural | 68 GPa | NaCl (B1) | Zinc Blende (B3) | researchgate.net |
Modeling of Magnetic Hysteresis and Moments in Praseodymium-Containing Systems
The magnetic hysteresis of materials provides crucial information about their coercivity, remanence, and saturation magnetization. Various models are employed to describe the magnetic hysteresis loops in magnetic materials, including those containing praseodymium.
Phenomenological models like the Jiles-Atherton model and the Preisach model are widely used in engineering to describe hysteresis. mdpi.comresearchgate.netmdpi.comdiva-portal.org The Jiles-Atherton model, for instance, decomposes the total magnetization into reversible and irreversible components. researchgate.net
More specific to rare-earth magnets, modified versions of models like the Harrison model have been used to describe the saturating hysteresis loops of praseodymium-dysprosium ribbons. mdpi.com These models incorporate physical concepts such as the anhysteretic curve, bifurcations, and bi-stability to accurately represent the magnetic behavior. mdpi.com The accuracy of these models can be improved by introducing additional degrees of freedom to better fit the experimental measurement data. mdpi.com
Magnetic Susceptibility Studies
Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of materials. For this compound, magnetic susceptibility versus temperature measurements have been crucial in determining its paramagnetic nature and effective magnetic moment. aip.orgaip.org
Studies on various praseodymium-containing compounds, such as praseodymium(III) complexes, show that the temperature dependence of the magnetic susceptibility (χ_M) often follows the Curie-Weiss law at higher temperatures. mdpi.com The deviation from this law at lower temperatures provides insights into phenomena like crystal field effects and magnetic ordering. researchgate.netmdpi.com
In the case of PrN, the magnetic susceptibility data collected between 4.2 K and 300 K were used to calculate the effective magnetic moment and the Weiss constant. aip.orgaip.org Such studies are essential for understanding the fundamental magnetic interactions within the material.
Optical and Spectroscopic Characterization of Praseodymium Nitrides
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful non-destructive method for probing the electronic structure and optical properties of materials. In the context of praseodymium-doped nitrides, PL studies provide valuable insights into the radiative transitions of the Pr³⁺ ions and the influence of the host material on these emissions.
Intrashell 4f-4f Transitions of Praseodymium Ions (e.g., ³P₀→³F₂)
The characteristic luminescence of praseodymium ions in various host materials originates from intrashell transitions within the 4f electron shell. These transitions are relatively insensitive to the host crystal environment due to the shielding of the 4f electrons by the outer 5s and 5p orbitals. researchgate.net One of the most prominent and studied transitions is the ³P₀→³F₂ transition, which typically results in a strong red emission.
In gallium nitride (GaN) doped with praseodymium (Pr³⁺), strong photoluminescence emissions are observed at approximately 650.2 nm and 652.0 nm, corresponding to the ³P₀→³F₂ transition. researchgate.net The sharpness of these emission lines, with a full width at half maximum (FWHM) of about 1.2 nm, is a hallmark of the atomic-like transitions of rare-earth ions. researchgate.net The crystal field of the host material can cause a splitting of the energy levels, leading to multiple emission peaks for a single transition. nih.gov For instance, in Pr-doped GaN nanopillars, two distinct emission peaks at 650.3 nm and 651.8 nm are attributed to the ³P₀→³F₂ transition due to crystal field splitting. nih.gov
Other notable 4f-4f transitions of Pr³⁺ ions observed in nitride hosts include:
³P₀→³H₄: Results in emission around 490 nm. researchgate.net
³P₁→³H₅: Produces green emission, for example, at 526 nm in amorphous aluminum nitride (AlN). researchgate.netresearchgate.net
³P₀→³H₆: Leads to emission around 616 nm. researchgate.net
³P₀→³F₃ and ³P₀→³F₄: Result in emissions at approximately 725 nm and 745 nm, respectively. researchgate.net
The following table summarizes key intrashell 4f-4f transitions of Pr³⁺ ions observed in nitride hosts.
| Transition | Host Material | Emission Wavelength (nm) | Reference |
| ³P₀→³F₂ | GaN | 650.2, 652.0 | researchgate.net |
| ³P₀→³F₂ | GaN Nanopillars | 650.3, 651.8 | nih.govresearchgate.netnih.gov |
| ³P₀→³F₂ | Crystalline AlN | 648 | researchgate.netresearchgate.net |
| ³P₁→³H₅ | Amorphous AlN | 526 | researchgate.netresearchgate.net |
| ³P₀→³H₄ | Pr-doped Phosphor | 490 | researchgate.net |
| ³P₀→³H₆ | Pr-doped Phosphor | 616 | researchgate.net |
| ³P₀→³F₃ | Pr-doped Phosphor | 725 | researchgate.net |
| ³P₀→³F₄ | Pr-doped Phosphor | 745 | researchgate.net |
Influence of Host Nitride Matrix (e.g., GaN, AlN) on Luminescence
The choice of the host nitride material significantly impacts the luminescence properties of the embedded praseodymium ions. The wide bandgap of nitride semiconductors like GaN (3.4 eV) and AlN (6.2 eV) is advantageous as it can reduce thermal quenching of the rare-earth luminescence. optica.org
The crystallinity of the host matrix plays a crucial role. In AlN, for example, amorphous films doped with Pr³⁺ show a dominant green emission at 526 nm from the ³P₁→³H₅ transition. researchgate.netresearchgate.net In contrast, crystalline AlN:Pr films exhibit an intense red emission at 648 nm, corresponding to the ³P₀→³F₂ transition. researchgate.netresearchgate.net Thermal annealing can enhance the luminescence intensity by improving the crystal quality and activating the Pr³⁺ ions. researchgate.netresearchgate.net
The specific nitride host also determines which electronic transitions are favored. In Pr-implanted AlN, the dominant emission peak is at 527.1 nm, attributed to the ³Pⱼ–³H₄ transition. optica.org This is different from Pr-doped GaN, where the red emission from the ³P₀–³F₂ or ¹D₂–³H₄ transitions is typically more prominent. optica.org Furthermore, certain transitions may not be observed in all hosts. For instance, the ¹S₀ → ¹G₄ and ¹S₀ → ¹D₂ transitions of Pr³⁺ are not seen in a GaN host. researchgate.net
Co-doping with other elements can also influence the luminescence. For example, the addition of gadolinium (Gd) to amorphous AlN:Pr enhances the blue emission by an order of magnitude. aip.org This enhancement is due to the cathodoluminescence from Gd³⁺ at 313 nm, which then excites the Pr³⁺ ions through photoluminescence. aip.org
Temperature Dependence of PL Efficiency and Thermal Quenching Effects
The efficiency of photoluminescence from praseodymium-doped nitrides is temperature-dependent. Generally, as the temperature increases, the PL intensity tends to decrease due to various non-radiative recombination processes, a phenomenon known as thermal quenching. acs.org
In Pr-doped GaN, the red emission from the ³P₀→³F₂ transition shows no significant thermal quenching up to room temperature, which is a desirable characteristic for practical applications. tudelft.nl This stability is attributed to the large energy gap between the ³P₀ state and the conduction band of GaN. tudelft.nl However, at higher implantation temperatures (e.g., 1200 °C), the PL intensity from Pr³⁺ ions can be reduced, possibly due to the formation of complex defects and defect clusters that act as quenching centers. researchgate.net
In contrast, emissions from higher energy levels of Pr³⁺, such as the ³P₁ state, can be more susceptible to thermal quenching. This is because the smaller energy separation between the ³P₁ and ³P₀ levels increases the probability of non-radiative multiphonon relaxation. optica.org For example, in Pr-implanted GaN, emission lines at 528 nm (³P₁→³H₅) and 662 nm are not observed at temperatures up to 300 K, which is attributed to the high non-radiative transition rate from the ³P₁ and ¹I₆ levels to the ³P₀ level. optica.org
The thermal quenching behavior can be quantified by an activation energy, which represents the energy barrier for the non-radiative process. acs.org For some Pr-doped materials, multiple quenching pathways with different activation energies can exist. acs.org
Photon Extraction Enhancement Mechanisms in Nanostructures
Integrating praseodymium-doped nitrides into nanostructures is a promising strategy to enhance the efficiency of light-emitting devices. Nanostructures like nanopillars can significantly improve the photon extraction efficiency, which is often limited in bulk materials due to total internal reflection at the material-air interface.
These findings demonstrate that nanostructuring is a viable pathway for developing more efficient nano- and micro-scale photon emitters based on lanthanoid-doped GaN for applications in quantum technologies. nih.govresearchgate.netnih.gov
Cathodoluminescence (CL) Studies
Cathodoluminescence (CL) spectroscopy involves exciting a material with a high-energy electron beam and analyzing the emitted light. It is a valuable technique for studying the luminescent properties of praseodymium-doped nitrides.
In Pr-implanted GaN, CL spectra measured at both room temperature (300 K) and low temperature (80 K) show a strong red emission peak at 654 nm, corresponding to the ³P₀→³F₂ transition of Pr³⁺ ions. optica.org Weaker emission lines are also observed at 672 nm (³P₁→³F₃) and in the 750–800 nm range (³P₀→³F₄, ¹D₂→³H₆). optica.org At 80 K, additional features can be resolved, such as an emission at 662 nm (¹I₆→³F₃) and a green emission at 528 nm (³P₁→³H₅). optica.org
Similar to PL, the host material and its structure influence the CL emission. In Pr-doped AlN, amorphous films exhibit the most intense CL peak in the green region at 526 nm (³P₁→³H₅), while crystalline films show a dominant red peak at 648 nm (³P₀→³F₂). researchgate.net Thermal activation of the films can enhance the luminescence intensity. researchgate.net
CL studies on Pr-doped boron nitride (BN) have also been performed, demonstrating the versatility of nitride hosts for Pr³⁺ luminescence. researchgate.net The following table presents a summary of CL emission peaks from Pr³⁺ in different nitride hosts.
| Host Material | Emission Wavelength (nm) | Transition | Temperature (K) | Reference |
| GaN | 654 | ³P₀→³F₂ | 300, 80 | optica.org |
| GaN | 528 | ³P₁→³H₅ | 80 | optica.org |
| Amorphous AlN | 526 | ³P₁→³H₅ | Room Temp. | researchgate.net |
| Crystalline AlN | 648 | ³P₀→³F₂ | Room Temp. | researchgate.net |
Infrared (IR) Absorption Spectroscopy of Praseodymium Nitride-Oxides
Infrared (IR) absorption spectroscopy is a technique that measures the absorption of infrared radiation by a material, providing information about its vibrational modes and chemical bonds. wikipedia.org This method has been instrumental in the study of this compound-oxide species.
The formation of this compound-oxide complexes, such as NPrO and NPrO⁻, has been achieved through the reaction of laser-ablated praseodymium atoms with nitric oxide (NO) in a solid neon matrix. rsc.orgresearchgate.net The resulting species were analyzed using Fourier transform infrared (FTIR) spectroscopy.
In these studies, a praseodymium-dependent absorption band at 828.3 cm⁻¹ was observed, which is attributed to the diatomic PrO stretching vibration. rsc.org The formation of the NPrO molecule gives rise to distinct IR absorption bands. rsc.org Similarly, the NPrO⁻ anion species has been identified by its characteristic absorptions at 730.9 cm⁻¹ and 623.9 cm⁻¹ in a neon matrix. rsc.org The 623.9 cm⁻¹ band is assigned to a pure Pr–O stretching mode, as it shows almost no shift when an isotopic form of nitric oxide (¹⁵NO) is used. rsc.org
Quantum chemical calculations, in conjunction with the experimental IR spectra, have confirmed that both NPrO and NPrO⁻ are linear molecules and represent pentavalent this compound-oxides containing a Pr≡N triple bond. researchgate.net These findings were significant as they demonstrated the existence of the unprecedented +V oxidation state for a lanthanide element in a nitride-oxide coordination environment. rsc.org
The following table summarizes the observed infrared absorption frequencies for this compound-oxide species in a neon matrix.
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| PrO | Pr-O stretch | 828.3 | rsc.org |
| NPrO⁻ | 730.9 | rsc.org | |
| NPrO⁻ | Pr-O stretch | 623.9 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the optical characteristics and energy band structure of praseodymium-containing nitride materials. jmhsr.com The absorption of UV or visible light by these materials corresponds to the excitation of electrons from lower to higher energy levels. Analysis of the UV-Vis absorption spectrum allows for the determination of the material's bandgap energy, a critical parameter for assessing its suitability for light-responsive applications. jmhsr.com
In studies of praseodymium-doped materials, UV-Vis spectroscopy reveals changes in the absorption spectra upon the incorporation of praseodymium, which provides insights into modifications of the electronic characteristics. For instance, in praseodymium-doped zinc oxide (ZnO) nanoparticles, the UV-Vis spectra showed that doping with Pr and Al can lead to a blue shift in the absorption edge at shorter wavelengths compared to pure ZnO. chalcogen.ro The maximum absorbance for pure and doped ZnO nanoparticles occurred at specific wavelengths, indicating the influence of the dopants on the optical properties. chalcogen.ro
The optical absorption spectra of praseodymium complexes, such as those with β-diketone and heterocyclic amines, have been analyzed in the visible region. nih.gov These complexes exhibit non-hypersensitive 4f-4f transitions from the ³H₄ ground state to various excited states, including ³P₂, (³P₁ + ¹I₆), ³P₀, and ¹D₂. nih.gov The shape of these transition bands shows significant changes when the complexes are dissolved in different non-aqueous solvents, indicating the influence of the local chemical environment on the electronic transitions. nih.gov
Table 1: UV-Vis Absorption Maxima for Pure and Pr, Al-codoped ZnO Nanoparticles chalcogen.ro
| Sample | Maximum Absorbance (nm) |
| Pure ZnO | 344 |
| Pr, Al-codoped ZnO (Conc. 1) | 344 |
| Pr, Al-codoped ZnO (Conc. 2) | 339 |
| Pr, Al-codoped ZnO (Conc. 3) | 342 |
| Pr, Al-codoped ZnO (Conc. 4) | 344 |
Note: The specific concentrations for the codoped samples were not detailed in the provided source.
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and atomic structure of materials. aip.org It encompasses both X-ray Absorption Near Edge Structure (XANES), which is sensitive to oxidation state and molecular geometry, and Extended X-ray Absorption Fine Structure (EXAFS), used to determine coordination numbers and bond lengths. aip.org In the context of praseodymium compounds, XAS at the Pr M4,5 and L3 edges can provide quantitative details about the electronic configuration of Pr ions. arxiv.org For example, XAS studies on Pr₀.₅Ca₀.₅CoO₃ revealed a temperature-dependent evolution at the Pr edges, indicating an electron loss at the Pr 4f orbitals in the insulating phase. arxiv.org
X-ray Magnetic Circular Dichroism (XMCD) is the difference in X-ray absorption between left and right circularly polarized light in magnetic materials. york.ac.uk This technique is highly sensitive to the magnetic properties of specific elements within a compound. york.ac.uk XMCD studies at the L-edges of rare-earth elements, including praseodymium, have been instrumental in understanding the origin of magnetism in multicomponent systems. nih.gov It has been shown that the XMCD signal is related to the molecular field acting on the rare-earth element. nih.gov In materials like EuN, XMCD at the Eu M₄,₅ and L₂,₃ edges has been used to study ion-specific magnetic polarization, revealing the presence of different valence states and their magnetic contributions. aps.org The technique allows for the determination of spin and orbital magnetic moments, providing a detailed picture of the magnetic state of the material. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of Praseodymium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive method for investigating the local electronic and geometric environment of nuclei. mdpi.com While direct NMR studies on solid-state this compound are not extensively reported in the provided sources, NMR has been applied to study paramagnetic praseodymium(III) complexes. In complexes with β-diketone and heterocyclic amines, the NMR signals of the ligands are shifted upon coordination to the paramagnetic Pr(III) ion. nih.gov The direction and magnitude of these shifts are influenced by the geometry of the complex. nih.gov
Specifically, in Pr(acac)₃ complexes with phenanthroline (phen) and bipyridyl (bpy), the NMR signals of the heterocyclic amines were shifted to high fields, while the resonances of the acetylacetone (B45752) (acac) moiety moved to low fields. nih.gov This is attributed to the geometric factor in the pseudocontact shift equation. nih.gov The line broadening observed in the spectra of bpy complexes suggests dynamic exchange processes, such as the scissoring motion of the two pyridine (B92270) rings. nih.gov Furthermore, low-temperature NMR studies on praseodymium complexes with substituted ethylenediamine (B42938) have been used to determine the energy barriers for processes like ring inversion. rsc.org
Table 2: Observed Shifts in ¹H NMR of Pr(acac)₃ Complexes with Heterocyclic Amines nih.gov
| Ligand Moiety | Direction of Shift |
| Heterocyclic amines (phen, bpy) | High field |
| Acetylacetone (acac) | Low field |
Spectroscopic Ellipsometry for Thin Films
Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films, providing information on thickness, optical constants (refractive index and extinction coefficient), and surface roughness. horiba.combruker.com The technique measures the change in polarization of light upon reflection from a sample surface. horiba.com
In the study of praseodymium-containing thin films, such as Al₁₋ₓPrₓN alloys, spectroscopic ellipsometry has been employed to determine the optical properties as a function of praseodymium concentration. rsc.org These measurements have shown that the absorption onset decreases with increasing rare earth incorporation. rsc.orgresearchgate.net For Al₁₋ₓPrₓN thin films, spectroscopic ellipsometry, combined with other characterization techniques, helped to understand the relationship between the material's phase (wurtzite or amorphous) and its optical properties. rsc.org Similarly, for undoped gallium nitride films, spectroscopic ellipsometry has been used to determine the refractive index and absorption coefficient over a wide spectral range. researchgate.net
This technique is particularly valuable for in-situ monitoring of film growth and for characterizing the properties of complex layered structures. science.gov
Theoretical and Computational Research on Praseodymium Nitrides
First-Principles Calculations (DFT, GGA+U, PAW)
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. These methods solve the quantum mechanical equations governing the behavior of electrons in a material to predict its properties from fundamental principles, without empirical parameters.
For praseodymium nitrides, DFT calculations are often performed using the Vienna Ab initio Simulation Package (VASP). iphy.ac.cn The exchange-correlation potential, a key component of DFT, is commonly described by the Generalized Gradient Approximation (GGA), with the Perdew–Burke–Ernzerhof (PBE) functional being a popular choice. iphy.ac.cn To handle the strongly correlated 4f electrons of the praseodymium atom, the GGA+U method is employed. iphy.ac.cn This approach adds a Hubbard U term to the Hamiltonian to better describe the on-site Coulomb repulsion of these localized electrons. iphy.ac.cn The Projector Augmented Wave (PAW) method is used to represent the interaction between the core and valence electrons efficiently. iphy.ac.cnacs.org
These calculations have been instrumental in predicting the ground state structures of various praseodymium nitrides (PrNx) at different pressures. iphy.ac.cn For instance, studies have used particle swarm optimization methods, as implemented in the CALYPSO package, to predict stable structures. iphy.ac.cn The convergence of these calculations is carefully checked by setting appropriate kinetic energy cutoffs and k-point meshes to ensure the accuracy of the total energy and forces on the atoms. iphy.ac.cn
Table 1: Common Parameters in First-Principles Calculations for Praseodymium Nitrides
| Parameter | Typical Value/Method | Purpose |
| Exchange-Correlation Functional | GGA (PBE) | Describes the quantum mechanical interactions between electrons. |
| 4f Electron Treatment | GGA+U | Corrects for strong on-site Coulomb repulsion of Pr 4f electrons. |
| Pseudopotential Method | PAW | Efficiently represents the interaction between core and valence electrons. iphy.ac.cnacs.org |
| Structure Prediction | Particle Swarm Optimization (CALYPSO) | Explores potential crystal structures to find the most stable ones. iphy.ac.cn |
| Energy Cutoff | ~520 eV | Determines the size of the plane-wave basis set for accuracy. iphy.ac.cn |
| k-point Sampling | Γ-centered grid (e.g., 2π × 0.03 Å⁻¹) | Samples the Brillouin zone to accurately calculate electronic properties. iphy.ac.cn |
Quantum Chemical Calculations (e.g., B3LYP, CCSD(T))
Quantum chemical calculations, often applied to molecules and clusters, provide a high level of accuracy for determining electronic structure and bonding. These methods are particularly useful for studying specific molecular species of praseodymium nitride.
For example, the neutral molecule NPrO and its anion NPrO⁻ have been studied using both DFT and wavefunction theory (WFT) methods. rsc.org The hybrid B3LYP functional, a popular DFT method, and the high-level ab initio coupled-cluster with singles, doubles, and perturbative triples (CCSD(T)) method have been employed to optimize geometries and calculate properties. rsc.orgfrontiersin.org These calculations have been crucial in confirming the linear structures of these species and identifying the presence of a Pr≡N triple bond and a Pr=O double bond. rsc.orgresearchgate.net
Such advanced computational studies have provided evidence for the existence of praseodymium in a +5 oxidation state in the NPrO molecule, a significant finding in lanthanide chemistry. rsc.orgresearchgate.netrsc.org The calculations show that the neutral NPrO molecule has a 4f⁰ electron configuration, while the NPrO⁻ anion has a 4f¹ configuration. rsc.orgrsc.org
Table 2: Quantum Chemical Methods Used for this compound Species
| Method | Type | Application |
| B3LYP | Hybrid DFT Functional | Geometry optimization and electronic structure calculations of molecular species like NPrO. rsc.org |
| CCSD(T) | Coupled-Cluster (WFT) | High-accuracy calculations of geometries and energies, often used as a benchmark. rsc.orgfrontiersin.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD can provide insights into the thermal stability and dynamic behavior of materials.
Ab initio molecular dynamics (AIMD) simulations, where the forces on the atoms are calculated from first-principles at each time step, have been used to determine the thermal stability of predicted this compound structures. iphy.ac.cn For instance, the stability of novel, nitrogen-rich Pr-N compounds has been examined by running AIMD simulations within the canonical ensemble (NVT). iphy.ac.cn These simulations, typically running for several picoseconds with a time step of 1 femtosecond, can confirm whether a predicted structure remains stable at a given temperature or undergoes decomposition. iphy.ac.cnresearchgate.net Such simulations have shown that certain predicted polymeric nitrogen networks within praseodymium nitrides are stable at ambient conditions. iphy.ac.cnresearchgate.net
Modeling of Phase Stability and Transitions
Computational modeling is essential for understanding the phase stability of materials under different conditions of pressure and temperature. For praseodymium nitrides, theoretical studies have focused on predicting their high-pressure phase diagrams.
By calculating the formation enthalpies of various PrNx compounds, researchers can construct a convex hull to determine the thermodynamically stable phases at different pressures. iphy.ac.cn The formation enthalpy is calculated relative to the elemental phases of praseodymium and nitrogen at the corresponding pressure. iphy.ac.cn These calculations have predicted several stable high-pressure phases for praseodymium nitrides, such as Pnma-PrN, I4/mmm-PrN₂, C2/m-PrN₃, P-1-PrN₄, and R-3-PrN₈. iphy.ac.cn The pressure-induced phase transitions between different structures, for example from the rock-salt (B1) to the CsCl-type (B2) structure in PrN, have also been investigated. researchgate.net Studies on elemental praseodymium have also provided context for its behavior under pressure, noting transitions from dhcp to fcc and eventually to an α-U structure. aps.orgresearchgate.netaps.org
Table 3: Predicted Stable Phases of Praseodymium Nitrides at High Pressure
| Compound | Predicted Stable Phase(s) | Pressure Range (GPa) |
| PrN | Fm-3m, Pnma, P4/nmm | 0–37.0, 37.0–53.4, 53.4–100.0 iphy.ac.cn |
| PrN₂ | I4/mmm | 0–100.0 iphy.ac.cn |
| PrN₃ | C2/m | 19.7–96.4 iphy.ac.cn |
| PrN₄ | P-1 | 42.5–100.0 iphy.ac.cn |
| PrN₈ | R-3 | 53.5–100.0 iphy.ac.cn |
Prediction of Novel Pr-N Compounds and Their Structures
A significant area of computational research is the prediction of entirely new compounds with potentially interesting properties. For the praseodymium-nitrogen system, theoretical studies have predicted the existence of several novel, nitrogen-rich compounds that are not yet synthesized experimentally. iphy.ac.cnresearchgate.net
Using structure prediction algorithms like CALYPSO, researchers have identified metastable Pr-N compounds such as P-1-PrN₆ and P-1-PrN₁₀. iphy.ac.cn These compounds are predicted to contain complex polymeric nitrogen structures, such as N₁₄ and N₂₂ rings. iphy.ac.cn The calculations suggest that the presence of the praseodymium atom can help stabilize these nitrogen-rich networks, which could be of interest as high-energy-density materials. iphy.ac.cniphy.ac.cn Furthermore, by computationally removing the praseodymium atoms from some of these predicted structures, novel pure nitrogen allotropes have been proposed. iphy.ac.cn
Electronic Structure and Bonding Simulations
Understanding the electronic structure and chemical bonding is fundamental to explaining the properties of materials. Computational simulations provide detailed information about the distribution of electrons and the nature of the bonds between atoms.
For praseodymium nitrides, calculations of the partial density of states (PDOS) reveal the contributions of different atomic orbitals to the electronic states. iphy.ac.cn In many predicted Pr-N compounds, the states near the Fermi level are dominated by the Pr 4f orbitals, indicating their importance in determining the electronic properties. iphy.ac.cn These compounds are generally predicted to be metallic. iphy.ac.cn
The bonding in these materials can be analyzed using tools like the Electron Localization Function (ELF). iphy.ac.cn High ELF values between nitrogen atoms in the predicted polymeric structures confirm the presence of covalent N-N bonds. iphy.ac.cn In the case of the molecular species NPrO, electronic structure analysis has revealed a Pr(V) oxidation state and a Pr≡N triple bond, a rare finding for lanthanides. rsc.orgrsc.org
Magnetic Property Prediction and Analysis
Computational methods are also employed to predict and analyze the magnetic properties of praseodymium nitrides. These properties are closely linked to the behavior of the 4f electrons of the praseodymium atom.
First-principles calculations have been used to investigate the magnetic ground state of PrN. researchgate.net Studies suggest that at ambient pressure, PrN is stable in a ferromagnetic state with a half-metallic character, where one spin channel is metallic and the other is semiconducting. researchgate.net However, unlike many other rare-earth metals, elemental praseodymium is paramagnetic at all temperatures above 1 K, which is attributed to a singlet crystal-field ground state. americanelements.comarxiv.orgarxiv.org Theoretical studies combining DFT with dynamical mean-field theory have been used to calculate the crystal-field potential and exchange interactions to explain this non-magnetic behavior in elemental Pr. arxiv.orgarxiv.org For PrN, it is predicted that ferromagnetism could be quenched at very high pressures (around 121 GPa). researchgate.net
Thermodynamic Stability Calculations (e.g., Formation Enthalpies)
Theoretical and computational studies are crucial for understanding the thermodynamic stability of this compound (PrN). These investigations, primarily employing first-principles calculations based on density functional theory (DFT), provide valuable insights into the formation enthalpies and phase stability of PrN and other praseodymium nitrides under various conditions. researchgate.netaps.org
Detailed research into the Pr–N system has explored the thermodynamic stability of various stoichiometries at high pressures. iphy.ac.cn The formation enthalpy (ΔH_f) is a key metric in these calculations, determined by the formula:
ΔH_f = [H(PrN_x) – H(Pr) – xH(N)] / (1 + x)
Here, H(PrN_x), H(Pr), and H(N) represent the enthalpies of the this compound compound, solid praseodymium, and solid nitrogen, respectively, under a given pressure. iphy.ac.cn The reference phases for praseodymium and nitrogen vary with pressure. iphy.ac.cn
Computational studies have systematically investigated the phase diagram of Pr–N compounds, predicting several stable structures at different pressures. iphy.ac.cn For the 1:1 stoichiometry (PrN), the rock-salt structure (Fm-3m) is stable at ambient pressure. As pressure increases, phase transitions to Pnma and then to P4/nmm structures are predicted. iphy.ac.cn The stability of these phases is directly related to their formation enthalpies.
Beyond the simple 1:1 nitride, research has identified other nitrogen-rich praseodymium nitrides that are thermodynamically stable at elevated pressures. These include PrN2, PrN3, PrN4, and PrN8. iphy.ac.cn The stability of these compounds is a function of pressure, with some, like I4/mmm-PrN2, being favorable across a wide pressure range (0–100 GPa). iphy.ac.cn Others, such as C2/m-PrN3 and P-1-PrN4, are predicted to be stable at higher pressures. iphy.ac.cn
The following tables summarize the calculated formation enthalpies for various this compound phases at different pressures.
Formation Enthalpies of PrN Phases
| Pressure (GPa) | Stable Phase | Formation Enthalpy (eV/atom) |
| 0 | Fm-3m-PrN | -2.86 |
| 20 | Fm-3m-PrN | -2.35 |
| 37 | Pnma-PrN | -2.01 |
| 50 | Pnma-PrN | -1.69 |
| 53.4 | P4/nmm-PrN | -1.58 |
| 100 | P4/nmm-PrN | -0.62 |
Data sourced from systematical high-pressure studies on praseodymium nitrides. iphy.ac.cn
Formation Enthalpies of N-Rich Praseodymium Nitrides
| Compound | Pressure (GPa) | Formation Enthalpy (eV/atom) |
| I4/mmm-PrN2 | 0 | -1.97 |
| I4/mmm-PrN2 | 20 | -1.65 |
| I4/mmm-PrN2 | 50 | -1.24 |
| I4/mmm-PrN2 | 100 | -0.61 |
| C2/m-PrN3 | 20 | -1.24 |
| C2/m-PrN3 | 50 | -0.92 |
| C2/m-PrN3 | 100 | -0.44 |
| P-1-PrN4 | 50 | -0.71 |
| P-1-PrN4 | 100 | -0.32 |
| R3-PrN8 | 100 | -0.11 |
Data sourced from systematical high-pressure studies on praseodymium nitrides. iphy.ac.cn
These computational findings are essential for predicting the synthesis conditions for novel this compound materials and for understanding their potential applications, particularly under extreme conditions. iphy.ac.cn The use of different exchange-correlation functionals within DFT, such as the Perdew–Burke–Ernzerhof (PBE) and Wu–Cohen (WC) functionals, allows for a comprehensive theoretical investigation of the structural, electronic, and thermodynamic properties of these materials. researchgate.net
Thermodynamic Stability and Phase Equilibria of Praseodymium Nitrides
Enthalpy of Formation and Convex Hull Analysis
The thermodynamic stability of praseodymium nitride compounds is evaluated by calculating their formation enthalpies (ΔH_f). This is determined using the equation: ΔH_f = [H(PrNₓ) – H(Pr) – xH(N)]/(1 + x), where H represents the enthalpy of the respective compounds and elements. iphy.ac.cn A convex hull plot, which graphs the formation enthalpy against the composition, is a powerful tool to identify thermodynamically stable phases. iphy.ac.cnumn.edu Compounds that lie on the convex hull are considered stable, while those above it are metastable or unstable and are predicted to decompose into more stable phases. iphy.ac.cnumn.eduosti.gov
At ambient pressure (0 GPa), a known phase of this compound is the rock-salt structure (Fm-3m). iphy.ac.cn As pressure increases, new stable stoichiometries and crystal structures emerge. For instance, at 20 GPa, in addition to Fm-3m-PrN, other nitrides like I4/mmm-PrN₂ and C2/m-PrN₃ become thermodynamically favorable. iphy.ac.cn At even higher pressures of 50 and 100 GPa, the convex hull is further populated by nitrogen-rich phases, including Pnma-PrN, P-1-PrN₄, and R3-PrN₈. iphy.ac.cn
A comprehensive study predicted five stable structures (Pnma-PrN, I4/mmm-PrN₂, C2/m-PrN₃, P-1-PrN₄, and R3-PrN₈) and two metastable structures (P-1-PrN₆ and P-1-PrN₁₀) under high pressure. iphy.ac.cn The formation enthalpies of these predicted Pr-N compounds at various pressures are crucial for constructing the pressure-composition phase diagram. iphy.ac.cn
Table 1: Predicted Stable this compound Phases and Their Pressure Ranges
| Compound | Space Group | Stable Pressure Range (GPa) |
| PrN | Fm-3m | 0–37.0 |
| PrN | Pnma | 37.0–53.4 |
| PrN | P4/nmm | 53.4–100.0 |
| PrN₂ | I4/mmm | 0–100.0 |
| PrN₃ | C2/m | 19.7–96.4 |
| PrN₄ | P-1 | 42.5–100.0 |
| PrN₈ | R3 | 53.5–100.0 |
This table is based on data from a systematic high-pressure study of praseodymium nitrides. iphy.ac.cn
Dynamic and Mechanical Stability Investigations (Phonon Dispersion Curves, Elastic Constants)
The dynamic stability of a crystal structure is assessed by its phonon dispersion curves. researchgate.net If no imaginary frequencies are present in the phonon spectrum throughout the Brillouin zone, the structure is considered dynamically stable. researchgate.netarxiv.org For the predicted high-pressure phases of praseodymium nitrides, phonon calculations have been performed to confirm their dynamic stability at their respective stable pressures. iphy.ac.cn
Mechanical stability is determined by the elastic constants of the material. ioffe.ru These constants must satisfy the Born stability criteria for a given crystal system. For example, a cubic crystal is mechanically stable if its elastic constants C₁₁, C₄₄, C₁₁ - C₁₂, and C₁₁ + 2C₁₂ are all positive. Similar criteria exist for other crystal systems like tetragonal, orthorhombic, and monoclinic. The calculations of elastic constants have verified the mechanical stability of the predicted stable and metastable this compound phases at their respective pressures. iphy.ac.cn
For instance, the high-pressure phases Pnma-PrN, I4/mmm-PrN₂, C2/m-PrN₃, P-1-PrN₄, and R3-PrN₈ have all been shown to be both dynamically and mechanically stable at their predicted pressure ranges. iphy.ac.cn Furthermore, the metastable phases P-1-PrN₆ and P-1-PrN₁₀ are also dynamically and mechanically stable at 100 GPa. iphy.ac.cn Even more remarkably, the nitrogen-rich compounds P-1-PrN₆, R3-PrN₈, and a chain-like structure of PrN₁₀ (c-PrN₁₀) are found to be dynamically and mechanically stable at ambient pressure, indicating their potential quenchability. iphy.ac.cn
High-Pressure Stability Ranges of Praseodymium Nitrides
High pressure is a key factor in synthesizing novel praseodymium nitrides with higher nitrogen content. iphy.ac.cn The stability ranges of different Pr-N phases are determined by comparing their formation enthalpies at various pressures.
PrN: The common rock-salt (Fm-3m) phase of PrN is stable from ambient pressure up to 37.0 GPa. iphy.ac.cn Above this pressure, it transforms into a Pnma structure, which is stable between 37.0 and 53.4 GPa. iphy.ac.cn A further transition to a P4/nmm phase occurs, which remains stable up to at least 100 GPa. iphy.ac.cn
PrN₂: The I4/mmm phase of PrN₂ is predicted to be energetically favorable across a wide pressure range, from 0 to 100 GPa. iphy.ac.cn
PrN₃: The C2/m structure of PrN₃ is stable in the pressure range of 19.7 to 96.4 GPa. iphy.ac.cn
Nitrogen-Rich Phases: At higher pressures, more nitrogen-rich compounds become stable. P-1-PrN₄ is stable from 42.5 to 100.0 GPa, and R3-PrN₈ is stable from 53.5 to 100.0 GPa. iphy.ac.cn Two metastable phases, P-1-PrN₆ and P-1-PrN₁₀, have also been identified at 100 GPa. iphy.ac.cn
The introduction of praseodymium into a nitrogen-rich environment facilitates the formation of polymeric nitrogen structures. iphy.ac.cn This is attributed to the chemical precompression effect of the metal element, which can lower the synthesis pressure and enhance the stability of nitrogen-rich compounds compared to pure solid nitrogen structures. iphy.ac.cnresearchgate.net
Quenchability of High-Pressure Phases to Ambient Conditions
A significant aspect of high-pressure synthesis is the ability to "quench" or recover the high-pressure phases to ambient conditions, where they can exist in a metastable state. annualreviews.org This is crucial for their practical application. Several of the predicted high-pressure this compound phases have been investigated for their quenchability.
Theoretical studies suggest that the nitrogen-rich phases P-1-PrN₆, R3-PrN₈, and a chain-like form of PrN₁₀ (c-PrN₁₀) are quenchable to ambient conditions. iphy.ac.cn This is supported by calculations showing their dynamic and mechanical stability at ambient pressure. iphy.ac.cn For P-1-PrN₁₀, the layered structure with N₂₂ rings at high pressure transforms into a structure with infinite nitrogen chains upon quenching to ambient pressure. iphy.ac.cnresearchgate.net
The ability to recover these phases is significant because many high-pressure materials are only stable under extreme conditions. annualreviews.org The quenchability of these praseodymium nitrides opens the possibility of utilizing their unique properties, such as high energy density, at room temperature and atmospheric pressure. iphy.ac.cn For example, a novel pure nitrogen structure, hR8-N, designed by removing the praseodymium atoms from the R3-PrN₈ structure, is also predicted to be quenchable to ambient conditions. iphy.ac.cn
Thermal Stability Studies of this compound Systems
The thermal stability of praseodymium nitrides is a key characteristic for their potential use in high-temperature applications such as refractory materials and high-performance electronics. zegmetal.com this compound (PrN) is noted for its high thermal stability. zegmetal.com
For the novel high-pressure phases, thermal stability has been investigated using ab initio molecular dynamics (AIMD) simulations. iphy.ac.cn These simulations model the behavior of the atoms at a given temperature to see if the crystal structure remains intact. The quenchable phases P-1-PrN₆, R3-PrN₈, and c-PrN₁₀ have been shown to be thermally stable at ambient pressure and a temperature of 300 K. iphy.ac.cn Similarly, the derived pure nitrogen structure, hR8-N, also exhibits thermal stability at ambient conditions. iphy.ac.cn
In experimental studies, the thermal decomposition of rare earth amides has been used to synthesize nanostructural rare earth nitrides, including PrN. avestia.com For instance, cerium nitride (CeN) produced via an autoclave method showed higher thermal stability compared to that produced by a milling method. avestia.com While specific decomposition temperatures for the novel high-pressure praseodymium nitrides are yet to be experimentally determined, the computational results provide a strong indication of their stability.
Reactivity and Equilibrium Pressure Considerations
Praseodymium is a reactive metal that readily forms compounds with other elements. wikipedia.org The reactivity of praseodymium with nitrogen is central to the formation of praseodymium nitrides. Praseodymium metal reacts with all stable halogens to form trihalides and reacts with water to form praseodymium(III) hydroxide (B78521). wikipedia.org It burns at 150 °C to form a nonstoichiometric oxide approximating Pr₆O₁₁. wikipedia.org
In the context of this compound synthesis, the reactivity of praseodymium hydrides with ammonia (B1221849) has been studied. avestia.comavestia.com Dihydrides of lighter rare earths like praseodymium are more reactive with ammonia compared to the hydrides of heavier rare earths, which are thermodynamically more stable. avestia.com This difference in reactivity influences the formation of amide precursors for nitride synthesis. avestia.com
Equilibrium pressure is an important thermodynamic consideration, particularly in the context of synthesis and stability. rsc.orgperiodic-table.org For instance, the equilibrium pressure of hydrides can be a guide to their reactivity. avestia.com In the Pr-O system, equilibrium oxygen pressure data has been used to model the thermodynamic behavior of praseodymium oxides. osti.gov For the Pr-N system, the pressure-composition phase diagram illustrates the equilibrium stability of different nitride phases under varying pressure conditions. iphy.ac.cn
Furthermore, the reactivity of praseodymium(V) oxide nitride (PrNO) has been investigated, showing it acts as a Lewis acid by reacting with nitric oxide to form complexes. wikipedia.org It also decomposes to praseodymium(IV) oxide and nitrogen. wikipedia.org These reactivity studies provide insights into the chemical behavior and stability of praseodymium in different chemical environments.
Advanced Materials Research and Emerging Applications of Praseodymium Nitrides
High-Energy-Density Materials (HEDMs) Research
Praseodymium is considered an ideal ligand element for constructing and stabilizing novel polymeric nitrogen structures due to its abundant valence electrons, low electronegativity, and large ionic radii, which allow it to easily provide electrons and create a favorable bonding environment for nitrogen atom polymerization. iphy.ac.cn The introduction of praseodymium can provide a "chemical precompression" effect, which helps in the formation of new polymeric nitrogen structures with potentially more favorable properties, such as lower synthesis pressures and higher stability, compared to pure polymeric nitrogen. researchgate.netacs.org High-pressure studies on the Pr–N system have led to the prediction of several stable and metastable nitrogen-rich praseodymium nitride compounds. iphy.ac.cnresearchgate.net These N-rich compounds are seen as promising high-energy-density materials (HEDMs) because they possess outstanding energy density and explosive performance. iphy.ac.cnresearchgate.net
Several nitrogen-rich this compound structures have been identified as potential HEDMs, with some being quenchable to ambient conditions. iphy.ac.cnresearchgate.net High-pressure synthesis can create various polymeric nitrogen structures, including molecular N-chains and layered structures built from N₁₄, N₁₈, and N₂₂ rings. iphy.ac.cn Theoretical calculations have shown that specific this compound compounds, such as P1-PrN₆, R3-PrN₈, and c-PrN₁₀, exhibit significant energy densities and explosive performance metrics that are superior to conventional explosives like TNT. iphy.ac.cn These properties stem from the vast energy difference between single, double, and triple nitrogen bonds. iphy.ac.cn
A study systematically investigated the high-pressure phase diagrams of Pr–N compounds, identifying five stable structures (Pnma-PrN, I4/mmm-PrN₂, C2/m-PrN₃, P1-PrN₄, and R3-PrN₈) and two metastable structures (P1-PrN₆ and P1-PrN₁₀). iphy.ac.cnresearchgate.net The research highlighted that P1-PrN₆, with its N₁₄-ring layer, and R3-PrN₈, with its N₁₈-ring layer, can be stabilized and brought down to ambient conditions. iphy.ac.cnresearchgate.net Furthermore, a novel pure nitrogen polynitrogen structure, hR8-N, was designed by removing Pr atoms from the R3-PrN₈ structure and was also found to be quenchable to ambient conditions. iphy.ac.cnresearchgate.net The energy density and explosive performance of these compounds are detailed in the table below.
Table 1: Energy and Explosive Performance of Praseodymium Nitrides
| Compound | Mass Density (ρ) (g/cm³) | Energy Density (E_d) (kJ/g) | Volumetric Energy Density (E_v) (kJ/cm³) | Detonation Velocity (V_d) (km/s) | Detonation Pressure (P_d) (GPa) |
|---|---|---|---|---|---|
| P1-PrN₆ | 4.09 | 2.82 | 11.53 | 10.45 | 50.9 |
| R3-PrN₈ | 4.15 | 3.14 | 13.02 | 11.08 | 61.6 |
| c-PrN₁₀ | 4.11 | 3.91 | 16.07 | 12.41 | 82.5 |
| hR8-N | 3.75 | 5.21 | 19.54 | 14.73 | 122.1 |
| TNT | 1.65 | 1.30 | 2.15 | 6.90 | 19.0 |
| HMX | 1.91 | 2.70 | 5.16 | 9.10 | 39.0 |
This table is based on data from a systematic high-pressure study of praseodymium nitrides. iphy.ac.cn
Semiconductor and Optoelectronic Device Research
Praseodymium-doped nitride semiconductors are under investigation for their potential in various optoelectronic applications, leveraging the unique electronic properties of the rare-earth ion.
The doping of III-Nitride semiconductors, such as Gallium Nitride (GaN) and Aluminum Nitride (AlN), with rare-earth ions like praseodymium (Pr³⁺) has attracted significant research interest for optoelectronic devices. ulisboa.ptqu.edu.qa These materials combine the distinct luminescence characteristics of rare-earth ions with the robust electronic properties of nitride semiconductors. qu.edu.qa
In Pr-doped AlN thin films deposited by RF magnetron sputtering, luminescence has been observed across a wide spectrum from ultraviolet to infrared. researchgate.net Cathodoluminescence studies of sputtered AlN:Pr and GaN:Pr thin films show they emit in the ultraviolet-visible and visible regions, respectively. researchgate.net Specifically, Pr³⁺ doping in AlN can produce UV emission peaks at 295 nm, 335 nm, and 385 nm. researchgate.net The dominant emission peak in Pr-implanted AlN is at 527.1 nm (green), while in GaN, the dominant peak is at 652.4 nm (red). optica.org The structural properties of the host material influence the luminescent output; for instance, amorphous AlN:Pr films showed the most intense green emission at 526 nm. researchgate.net
Lanthanoid-doped GaN, including praseodymium-doped GaN, is a promising material for creating room-temperature quantum photon sources, which are essential for developing quantum technologies. researchgate.netnih.gov The integration of these materials into nanophotonic structures can significantly improve performance. researchgate.netnih.gov
Research has demonstrated that fabricating Pr-doped GaN nanopillars can enhance the photon extraction efficiency significantly compared to unstructured Pr-doped GaN. researchgate.netnih.gov In one study, Pr ions implanted in GaN exhibited two primary emission peaks at 650.3 nm and 651.8 nm, which are attributed to the ³P₀–³F₂ transition. nih.gov A maximum enhancement ratio of 23.5 was observed for 200 nm diameter nanopillars, resulting from a combination of emitted photon extraction enhancement and improved photon collection. nih.gov This enhancement is explained by eigenmode resonance within the nanopillar structure. nih.gov Praseodymium (Pr³⁺) ions are also of interest for other quantum applications, including quantum memories and computing, due to their large oscillator strength and long optical and spin coherence lifetimes. idstch.com
Praseodymium doping has been explored as a method to improve the performance and stability of thin-film transistors (TFTs), particularly those based on amorphous oxide semiconductors. researcher.lifemdpi.com Praseodymium-doped indium zinc oxide (PrIZO) has been used as the channel layer in TFTs. researchgate.net Doping with praseodymium, which has a strong binding energy with oxygen, can effectively suppress the formation of oxygen vacancies, a common source of instability in these devices. mdpi.com
PrIZO-based TFTs have demonstrated enhanced stability under negative gate bias stress with illumination (NBIS) and a negligible photo-response. researchgate.net These TFTs also show excellent electrical characteristics, including high field-effect mobility, low subthreshold swing, and a high on/off ratio. researchgate.netnih.gov For example, one study reported a mobility of 26.3 cm²/Vs, a subthreshold swing of 0.28 V/decade, and an Ion/Ioff ratio of 10⁸. researchgate.net Another study on flexible PrIZO TFTs fabricated on a polyimide substrate achieved a saturation mobility of 28.3 cm²/V·s and an on/off ratio of 3.19 × 10⁷, demonstrating their potential for use in flexible display technologies. mdpi.com
Table 2: Performance of Praseodymium-Doped Oxide TFTs
| Device Type | Substrate | Mobility (µ) | On/Off Ratio (I_on/I_off) | Key Finding |
|---|---|---|---|---|
| PrIZO-TFT | Glass | 26.3 cm²/Vs | > 10⁸ | Enhanced stability under light and bias stress. researchgate.net |
| PrIZO-TFT | Glass | 10.10 cm²/Vs | 10⁸ | Improved stability against positive bias temperature stress. researchgate.net |
| PrIZO-TFT | Glass | 24.4 cm²/V·s | 2.03 × 10⁷ | Performance optimized by adjusting oxygen partial pressure during deposition. nih.gov |
| Flexible PrIZO-TFT | Polyimide | 28.3 cm²/V·s | 3.19 × 10⁷ | High performance and stability in a flexible format. mdpi.com |
This table summarizes reported performance metrics for thin-film transistors using praseodymium-doped oxide semiconductors. mdpi.comresearchgate.netnih.gov
Applications in Quantum Photon Sources and Nanophotonics
Luminescent and Phosphor Materials Research
Rare-earth doped nitride phosphors are a significant class of luminescent materials, valued for their use in solid-state lighting applications like white LEDs. ugent.bemdpi.com These materials are known for their high thermal and chemical stability. matec-conferences.org The strong covalent bonding and large crystal-field splitting in nitride hosts often lead to a significant red-shift in the excitation and emission spectra of the dopant ion, which is advantageous for converting near-UV or blue light from LEDs. mdpi.com
Praseodymium-doped nitrides have been specifically investigated for their luminescent properties. researchgate.netresearchgate.net Cathodoluminescence studies of Pr-doped AlN and GaN show distinct emission profiles. researchgate.net In AlN, Pr³⁺ doping can result in UV and visible light emission, with notable peaks observed from the ultraviolet to the infrared region. researchgate.netresearchgate.net The structure of the host material plays a critical role; amorphous AlN:Pr films, for example, have been found to produce a particularly intense green emission at 526 nm. researchgate.net The emission characteristics of praseodymium can vary significantly depending on the nitride host. For instance, the dominant emission from Pr³⁺ is green in AlN but red in GaN, highlighting the influence of the host material on the electronic transitions of the ion. optica.org This tunability makes praseodymium-doped nitrides versatile candidates for various phosphor applications.
Design of Emission Wavelengths for Display and Lighting
This compound (PrN) is a material of significant interest for optoelectronic applications, including advanced display and lighting technologies. Its unique optical properties, stemming from the electron transitions within the praseodymium ion, allow for the emission of light at various wavelengths. Research into praseodymium-doped materials has demonstrated the potential for generating multiple colors from a single host material, a crucial feature for full-color displays.
The emission spectra of praseodymium ions (Pr³⁺) can vary significantly depending on the host material. scirp.org This variability allows for the tuning of emission wavelengths to produce red, green, and even blue light. scirp.org For instance, studies on praseodymium ions implanted in gallium nitride (GaN), a closely related semiconductor, have identified specific and sharp emission peaks. nih.gov These studies provide insight into the likely behavior of Pr³⁺ in a nitride environment. Two primary emission peaks have been observed at 650.3 nm and 651.8 nm, which are attributed to the ³P₀-³F₂ transition in the 4f-shell of the Pr³⁺ ion. nih.gov Furthermore, resonant excitation peaks at approximately 506 nm and 525 nm have been identified, corresponding to the ³H₄-¹P₁ transition. nih.gov
The ability to generate emissions across the visible spectrum makes praseodymium-containing nitrides promising candidates for phosphors in next-generation light-emitting diodes (LEDs) and solid-state lighting. The sharp emission lines characteristic of lanthanide elements are highly desirable for achieving high color purity and a wide color gamut in displays. scirp.org Research has shown that Pr³⁺-doped phosphors can be excited by UV or blue light to produce emissions in the orange-red region of the spectrum, with prominent bands corresponding to the ³P₀ → ³H₄ and ³P₀ → ³F₂ transitions. mdpi.comnih.gov
The following table summarizes key emission and excitation peaks observed in praseodymium-doped nitride and related host materials, illustrating the potential for wavelength design.
| Transition | Wavelength (nm) | Host Material | Application Context |
| ³P₀ → ³F₂ | 650.3, 651.8 | GaN | Red Emission for Displays |
| ³H₄ → ³P₁ | 506, 525 | GaN | Resonant Excitation |
| ³P₀ → ³H₄ | ~489 | Oxyfluorotellurite Glass | Blue-Green Emission |
| ³P₀ → ³F₂ | ~645 | Oxyfluorotellurite Glass | Red Emission |
| ³P₀, ¹D₂ → ³F states | Green & Red regions | PLZT Ceramics | Orange-Red Phosphor |
This table presents data from studies on praseodymium ions in various host materials to illustrate the potential emission characteristics relevant to nitride-based systems.
Magnetic Materials Research
This compound is classified as a magnetic material, belonging to the broader family of rare earth nitrides (RENs), most of which exhibit ferromagnetic properties. google.com The magnetic behavior of PrN is a subject of ongoing research, with properties that make it suitable for various advanced applications. Unlike some rare-earth metals that show antiferromagnetic or ferromagnetic ordering at low temperatures, pure praseodymium is paramagnetic at all temperatures above 1 K. acs.org However, when compounded with nitrogen to form PrN, its magnetic characteristics change significantly.
Bulk magnetic measurements indicate that PrN's magnetic state is complex. While some studies suggest it may be a weak ferromagnet, the possibility of considerable crystal field quenching of the orbital contribution to the magnetic moment has also been noted. The entire series of rare earth nitrides displays a wide variety of magnetic behaviors, and PrN is included in this group of promising materials for magnetic applications. google.com
Spintronics Applications
The field of spintronics, which utilizes the spin of electrons in addition to their charge, stands to benefit from the unique properties of rare earth nitrides like PrN. These materials are considered genuinely attractive for spintronics applications due to their complementary electronic and magnetic properties. google.com The conduction band in RENs is strongly based on rare earth d-electrons, which is a significant advantage over ordinary ferromagnetic metals where weakly polarized s-electrons dominate processes like tunneling. google.com
This compound is explicitly named among the rare earth nitrides suitable for creating magnetic heterostructures for spintronic devices. google.com These devices, such as Magnetoresistive Random-Access Memory (MRAM), rely on layers of ferromagnetic materials. The data in MRAM is stored via magnetic storage elements composed of two magnetic layers separated by a blocking layer. google.com The ability to select different rare earth nitrides, including PrN, with varying coercive fields allows for the design of sophisticated magnetic tunnel junctions, which are the core of spintronic technologies. google.com
Hard and Soft Ferromagnetic Properties
Ferromagnetic materials are broadly categorized as "hard" or "soft" based on their coercivity—the resistance of a magnetic material to becoming demagnetized. Hard magnets have high coercivity, making them suitable for permanent magnets, while soft magnets have low coercivity, ideal for applications like transformer cores and magnetic recording heads.
The family of rare earth nitrides, which includes PrN, exhibits a wide spectrum of hard and soft ferromagnetic properties. google.com This variation is highlighted by comparing members of the series: Gadolinium Nitride (GdN) has a very small coercive field (as low as ~0.01 Tesla), making it a soft ferromagnet, whereas Samarium Nitride (SmN) has a massive coercive field (in excess of 6 Tesla), classifying it as a hard ferromagnet. google.com
This compound is identified as a constituent material that can be used in magnetic devices where layers with different coercive fields are required. google.com This implies that PrN can be engineered or selected for properties along this hard-to-soft spectrum. The coercive fields of rare earth nitrides are strongly dependent on the growth conditions, allowing for the tuning of these properties for specific applications. google.com Research into the precise control of these properties in PrN is crucial for its application in both permanent magnets and high-frequency spintronic devices.
Catalytic Applications Research
This compound and related compounds are emerging as promising materials in the field of catalysis. The unique electronic structure of the praseodymium ion, particularly its ability to exist in multiple oxidation states (Pr³⁺/Pr⁴⁺), contributes to its catalytic activity. While research into pure PrN as a catalyst is ongoing, significant work has been done on composites where praseodymium is a key component.
Praseodymium-Doped Carbon Nitride Composites for Electrocatalysis
In the realm of electrocatalysis, composites containing praseodymium have demonstrated remarkable performance. A notable example is a nanocomposite made of praseodymium vanadate (B1173111) (PrVO₄) anchored to sulfur-doped graphitic carbon nitride (g-C₃N₄). researchgate.netmaynoothuniversity.ie This hybrid material has been successfully used as a synergistic electrocatalyst for the sensitive detection of environmental and biological contaminants. researchgate.net
In one study, a glassy carbon electrode modified with this PrVO₄/S-g-C₃N₄ nanocomposite was used for the electrochemical detection of the antibiotic metronidazole. researchgate.netmaynoothuniversity.ie The composite material exhibited superior performance compared to many traditional catalysts. The presence of praseodymium is believed to enhance the catalytic activity, contributing to the high sensitivity and low detection limits of the sensor. The synergy between the praseodymium compound and the modified carbon nitride support facilitates efficient electron transfer, a critical aspect of electrocatalysis. researchgate.net Research into similar praseodymium-based materials, such as pyrochlore-type praseodymium stannate (Pr₂Sn₂O₇) nanoparticles, has also shown excellent electrocatalytic activity, reinforcing the potential of praseodymium compounds in designing advanced electrochemical sensors. researchgate.net
The performance of the PrVO₄/S-g-C₃N₄ electrocatalyst is summarized in the table below.
| Performance Metric | Value | Analyte |
| Linear Range | 0.001–2444 µM | Metronidazole |
| Sensitivity | 1.386 µA/µM·cm² | Metronidazole |
| Detection Limit | 0.8 nM | Metronidazole |
This table highlights the key performance indicators of a praseodymium-containing nanocomposite in an electrocatalysis application, based on published research findings. researchgate.netmaynoothuniversity.ie
Photocatalytic Activity Investigations
The photocatalytic properties of praseodymium-containing materials are also an active area of investigation. Photocatalysis utilizes light to drive chemical reactions, often for environmental remediation. The introduction of praseodymium into semiconductor materials can enhance their ability to absorb light and generate the electron-hole pairs necessary for these reactions. vhnsnc.edu.in
Research has explored various praseodymium-based composites for photocatalysis. One such study focused on a novel 3D flower-like praseodymium molybdate (B1676688) (Pr₆MoO₁₂) anchored on graphitic carbon nitride (g-C₃N₄). vhnsnc.edu.in This composite was used for the photodegradation of pollutants like the drug ciprofloxacin (B1669076) and the pesticide methyl parathion (B1678463) under visible light. vhnsnc.edu.in The Pr₆MoO₁₂@g-C₃N₄ nanocomposite showed high efficiency, degrading 98% of ciprofloxacin in 70 minutes and 97% of methyl parathion in just 40 minutes. vhnsnc.edu.in
The mechanism behind this enhanced activity involves the efficient separation and migration of photogenerated charge carriers at the interface between the praseodymium molybdate and the carbon nitride. vhnsnc.edu.in Trapping experiments indicated that hydroxyl radicals (•OH) were the primary reactive species responsible for the degradation of the pollutants. vhnsnc.edu.in This work demonstrates that designing heterostructured materials with praseodymium compounds is a viable strategy for developing highly active photocatalysts for environmental applications. vhnsnc.edu.in
Surface Science and Interface Engineering Research
The performance and reliability of this compound (PrN) in advanced material applications are intrinsically linked to its surface properties and the nature of its interface with other materials. Research in this area is crucial for controlling the material's behavior in electronic, optical, and catalytic systems. This section delves into the investigations of the surface morphology, adhesion, reactivity, and functionalization of PrN thin films.
Thin Film Surface Morphology and Adhesion Studies
The morphology and adhesion of thin films are critical parameters that dictate their mechanical stability, and electrical and optical performance. For this compound, these properties are influenced by the deposition techniques and the substrate used.
Detailed Research Findings:
The study of thin film growth has established that the surface morphology is significantly affected by deposition parameters. Techniques such as magnetron sputtering and atomic layer deposition (ALD) are employed to create thin films. samaterials.comharvard.edu In general, the morphology of a thin film, including its grain size, roughness, and texture, is a result of the complex interplay between the energy of the depositing species, the substrate temperature, and the pressure within the deposition chamber.
While specific research on the surface morphology of this compound thin films is not extensively documented, insights can be drawn from studies on related materials like praseodymium oxide (Pr₂O₃) and other metal nitrides. For instance, studies on praseodymium-doped bismuth-substituted yttrium iron garnet films have shown that surface roughness tends to increase with higher annealing temperatures. aip.org Similarly, research on titanium nitride (TiN) films indicates that surface roughness can be controlled by adjusting the deposition time, with shorter times leading to smoother surfaces. mdpi.com It is reasonable to infer that the deposition of PrN films would follow similar principles, where control over deposition conditions is key to achieving desired morphological characteristics, such as uniform and defect-free film formation. samaterials.com
Table 1: Factors Influencing Thin Film Morphology and Adhesion
| Parameter | Influence on Morphology | Influence on Adhesion |
|---|---|---|
| Deposition Technique | Affects grain structure, density, and uniformity. samaterials.comharvard.edu | Determines the energy of depositing particles, impacting interfacial mixing and bonding. mdpi.com |
| Substrate Temperature | Influences adatom mobility, affecting grain size and crystallinity. mdpi.com | Can promote interdiffusion at the interface, enhancing chemical bonding. aip.org |
| Deposition Rate/Time | Can affect grain size and surface roughness. mdpi.com | Thicker films may experience higher internal stress, potentially weakening adhesion. mdpi.com |
| Substrate Material & Preparation | The substrate's crystal structure and surface energy can direct film growth and orientation. mdpi.com | Surface cleanliness and roughness are critical for strong mechanical and chemical bonding. mdpi.comub.edu |
| Annealing Temperature | Can increase grain size and surface roughness. aip.org | Can relieve stress and improve interfacial bonding, but excessive temperatures can also lead to delamination. aip.org |
Surface Reactivity and Functionalization
The chemical reactivity of a material's surface dictates its stability in different environments and its potential for further modification. Functionalization, the process of modifying a surface to impart new properties, is a key area of materials engineering.
Detailed Research Findings:
Praseodymium is a reactive metal that readily oxidizes in the air, forming a green oxide layer. researchgate.net This inherent reactivity extends to its compounds, including this compound. Bulk PrN is known to react with water. This suggests that PrN thin films would also be susceptible to reaction with atmospheric oxygen and moisture, potentially forming a surface layer of praseodymium oxide or hydroxide (B78521). This surface oxide layer could passivate the underlying nitride film, protecting it from further reaction, or it could alter its desired electronic or optical properties.
Studies on other reactive nitride and oxide thin films provide a framework for understanding the potential behavior of PrN. For example, research on hafnium oxide (HfO₂) thin films has shown that the surface can react with ambient water vapor, leading to the formation of hydroxide species on the surface. esrf.fr The stability and reactivity of such films are often investigated using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) under various atmospheric conditions. esrf.fraip.org In the case of praseodymium oxide thin films on silicon, XPS studies have revealed the formation of a silicate (B1173343) interfacial layer, indicating a reaction between the praseodymium oxide and the silicon substrate. aip.orgnanografi.com
The functionalization of this compound surfaces is an area with significant potential for future research. Surface functionalization can be used to tailor the properties of the material for specific applications. researchgate.net For example, attaching specific organic molecules or creating composite structures could enhance its catalytic activity, improve its biocompatibility for sensor applications, or modify its electronic properties for use in next-generation devices. While direct research on the functionalization of PrN is limited, the broader field of surface modification offers numerous possibilities. researchgate.net Techniques such as plasma treatment could be used to introduce new chemical groups onto the PrN surface. researchgate.net Furthermore, the creation of nanostructures, such as the praseodymium-doped gallium nitride (GaN) nanopillars, demonstrates a form of physical functionalization to enhance properties like photon extraction.
Q & A
Q. What are the optimal synthesis conditions for high-purity praseodymium nitride (PrN)?
Methodological Answer: PrN is typically synthesized via direct nitridation of praseodymium metal under controlled nitrogen or ammonia atmospheres. Key parameters include temperature (800–1200°C), gas flow rate (e.g., 50–100 sccm NH₃), and reaction duration (6–24 hours). Post-synthesis, X-ray diffraction (XRD) with Rietveld refinement should confirm phase purity, while energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometry . For reproducibility, pre-treatment of praseodymium (e.g., surface oxide removal via acid etching) is critical .
Q. Which characterization techniques are essential for validating PrN’s structural and electronic properties?
Methodological Answer:
- Structural: XRD for crystallinity; neutron diffraction to resolve light-element positions (e.g., nitrogen vacancies) .
- Electronic: X-ray photoelectron spectroscopy (XPS) for oxidation states; UV-Vis-NIR spectroscopy for bandgap determination (indirect bandgap ~1.5 eV reported) .
- Morphological: Scanning electron microscopy (SEM) with grain size analysis to correlate synthesis conditions with microstructure .
Q. How do temperature and pressure influence PrN’s thermal stability?
Methodological Answer: Thermogravimetric analysis (TGA) under inert atmospheres (e.g., argon) reveals decomposition thresholds (>1000°C). Differential scanning calorimetry (DSC) identifies phase transitions. High-pressure studies (e.g., diamond anvil cells) can probe structural stability up to 20 GPa, noting potential phase changes from cubic to tetragonal symmetry .
Advanced Research Questions
Q. How can discrepancies in reported magnetic properties of PrN be resolved?
Methodological Answer: Conflicting data (e.g., paramagnetic vs. antiferromagnetic behavior) may stem from nitrogen non-stoichiometry or surface oxidation. To address this:
Q. What computational methods best predict PrN’s electronic structure and defect thermodynamics?
Methodological Answer: Density functional theory (DFT) with Hubbard corrections (GGA+U) accounts for strong electron correlations in 4ƒ orbitals. For defect analysis, formation energies of nitrogen vacancies should be calculated under varying chemical potentials. Hybrid functionals (e.g., HSE06) improve bandgap accuracy compared to experimental UV-Vis data .
Q. How do interfacial interactions between PrN and semiconductors (e.g., GaN) affect optoelectronic performance?
Methodological Answer: Fabricate heterostructures via molecular beam epitaxy (MBE) and characterize using:
Q. What strategies improve the reproducibility of PrN thin-film growth for device integration?
Methodological Answer:
- Optimize substrate choice (e.g., Al₂O₃ for lattice matching) and growth temperature (500–700°C).
- Use in situ reflection high-energy electron diffraction (RHEED) to monitor crystallinity.
- Post-deposition annealing in NH₃ reduces nitrogen deficiencies .
Data Contradiction and Synthesis Guidelines
Q. How should researchers address inconsistencies in PrN’s reported bandgap values?
Methodological Answer: Variations may arise from measurement techniques (e.g., Tauc plot vs. ellipsometry) or sample quality. Standardize characterization by:
Q. What archival practices ensure PrN research data is synthesis-ready for meta-analyses?
Methodological Answer:
- Deposit raw XRD, EDS, and magnetic susceptibility data in repositories like Zenodo or Figshare.
- Report synthesis parameters (e.g., gas purity, heating rates) using standardized templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
